Butylcyclooctane
Description
Structure
3D Structure
Properties
CAS No. |
16538-93-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
butylcyclooctane |
InChI |
InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
InChI Key |
MBACTSHRHMTZMA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCCCC1 |
Canonical SMILES |
CCCCC1CCCCCCC1 |
Synonyms |
Butylcyclooctane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of butylcyclooctane. The information is curated for professionals in the fields of chemical research and drug development who require detailed technical data and experimental procedures.
Core Chemical Information
This compound is a saturated cycloalkane with a butyl group attached to a cyclooctane (B165968) ring. Its chemical formula is C12H24, and it has a molecular weight of 168.32 g/mol .[1] The IUPAC name for this compound is this compound, and it is also known by the synonym cyclooctane, butyl-.[1][2] Its CAS Registry Number is 16538-93-5.[2]
Chemical Structure
The structure of this compound consists of an eight-membered carbon ring to which a four-carbon alkyl chain is attached.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C12H24 | [1][2] | |
| Molecular Weight | 168.32 | g/mol | [1] |
| Density | 0.826 | g/mL | [3] |
| Boiling Point | 217 | °C | [3] |
| Refractive Index | 1.459 | [3] | |
| Molar Volume | 203.8 | mL/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.537 | [4] | |
| XLogP3 | 6.2 | [1] | |
| Hydrogen Bond Donor Count | 0 | [1] | |
| Hydrogen Bond Acceptor Count | 0 | [1] | |
| Rotatable Bond Count | 3 | [4] | |
| Exact Mass | 168.187800766 | Da | [1] |
| Complexity | 88.2 | [1] |
Synthesis of this compound
A feasible synthetic route for this compound involves the Grignard reaction, a well-established method for forming carbon-carbon bonds. This protocol outlines the synthesis from iodocyclooctane (B8577307) and butylmagnesium bromide.
Synthetic Workflow
Caption: Synthetic Workflow for this compound via Grignard Reaction.
Experimental Protocol
Objective: To synthesize this compound via the reaction of cyclooctylmagnesium iodide with butyl bromide.
Materials and Reagents:
-
Iodocyclooctane
-
Magnesium turnings
-
Butyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Cyclooctylmagnesium Iodide):
-
A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried to remove any moisture.
-
Magnesium turnings are placed in the flask, and the system is purged with an inert gas.
-
A solution of iodocyclooctane in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.
-
A small amount of the iodocyclooctane solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by bubble formation or a gentle reflux. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, the remaining iodocyclooctane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature or gently heated until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, cyclooctylmagnesium iodide.
-
-
Coupling Reaction:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of butyl bromide in anhydrous diethyl ether or THF is added to the dropping funnel.
-
The butyl bromide solution is added dropwise to the stirred Grignard reagent. An exothermic reaction is expected. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and any unreacted Grignard reagent.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and use in a well-ventilated fume hood.
-
The quenching of the Grignard reagent is exothermic and can cause the low-boiling ether to splash. Perform this step slowly and with cooling.
This guide provides a foundational understanding of this compound for research and development purposes. The experimental protocol is a representative method and may require optimization for specific laboratory conditions and desired yields.
References
An In-depth Technical Guide to Butylcyclooctane (CAS: 16538-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butylcyclooctane (CAS Number: 16538-93-5), a saturated hydrocarbon. This document consolidates available data on its chemical and physical properties, spectral information, and a proposed synthetic route. Notably, a significant lack of publicly available information exists regarding the biological activity, toxicological profile, and potential applications in drug development for this specific molecule. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this compound and the current gaps in scientific literature.
Chemical Identity and Physical Properties
This compound is a cycloalkane with a butyl group attached to a cyclooctane (B165968) ring.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | [1][2] |
| Molecular Weight | 168.32 g/mol | [2] |
| CAS Number | 16538-93-5 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCCC1CCCCCCC1 | [2] |
| InChI | InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 | [2] |
| InChIKey | MBACTSHRHMTZMA-UHFFFAOYSA-N | [2] |
Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are experimentally determined while others are computationally predicted.
| Property | Value | Notes | Source |
| Density | 0.826 g/mL | - | |
| Boiling Point | 217 °C | - | |
| Refractive Index | 1.459 | - | |
| Molar Volume | 203.8 mL/mol | - | |
| XLogP3 | 6.2 | Computed | [2] |
| Complexity | 88.2 | Computed | [2] |
Spectral Data
Spectral data is crucial for the identification and characterization of chemical compounds. The following information is available for this compound.
Mass Spectrometry
Mass spectrometry data is available for this compound, which can be used for its identification in complex mixtures. The data is accessible through the NIST WebBook.
¹³C NMR Spectroscopy
¹³C NMR spectral data is available and can be found on databases such as PubChem.[1] This data is instrumental in confirming the carbon skeleton of the molecule.
Synthesis Protocol
Proposed Synthesis: Grignard Reaction
The proposed synthesis involves the nucleophilic attack of the butyl Grignard reagent on iodocyclooctane (B8577307).
Reaction:
Iodocyclooctane + Butylmagnesium Bromide → this compound + Magnesium Bromide Iodide
Reactants:
-
Iodocyclooctane (CAS: 1556-10-1)
-
Butylmagnesium bromide (CAS: 693-04-9)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.
General Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of butyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with Iodocyclooctane: Once the Grignard reagent has formed, a solution of iodocyclooctane in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow Diagram:
Caption: Proposed synthesis workflow for this compound via Grignard reaction.
Biological Activity and Drug Development Potential
A comprehensive search of scientific databases and literature reveals a significant absence of information regarding the biological activity of this compound. There are no published studies on its pharmacological effects, mechanism of action, or its potential as a therapeutic agent. Consequently, no signaling pathways involving this compound have been described.
For researchers in drug development, this compound represents an unexplored chemical entity. Its lipophilic nature, conferred by the butyl and cyclooctyl groups, might suggest potential interactions with biological membranes or hydrophobic pockets of proteins. However, without experimental data, any such hypotheses remain purely speculative.
Safety and Handling
Conclusion
This compound (CAS 16538-93-5) is a well-characterized compound in terms of its chemical identity and physical properties. A plausible synthetic route via a Grignard reaction is proposed based on established organic chemistry principles. However, a striking lack of data exists concerning its biological activity and potential applications in pharmacology and drug development. This presents both a challenge and an opportunity for the scientific community. Further research is warranted to explore the toxicological and pharmacological profiles of this compound to determine if this molecule holds any untapped potential in the life sciences.
References
An In-depth Technical Guide to the Physical Properties of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylcyclooctane, a saturated cycloalkane with the chemical formula C₁₂H₂₄, is a compound of interest in various fields of chemical research and development. Its physical properties are fundamental to understanding its behavior in different systems, which is crucial for its application in areas such as solvent chemistry, materials science, and as a non-polar medium in chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of quantitative data.
Core Physical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure, which consists of an eight-membered carbon ring with a butyl substituent. These properties are essential for predicting its behavior in various applications.
Data Presentation
The following table summarizes the key physical properties of this compound based on available data.
| Physical Property | Value | Units |
| Molecular Formula | C₁₂H₂₄ | - |
| Molecular Weight | 168.32 | g/mol |
| Density | 0.826 | g/mL[1] |
| Boiling Point | 217 - 232.3 | °C[1] |
| Melting Point | Data not readily available | °C |
| Refractive Index | 1.4585 - 1.459 | -[1] |
| Viscosity | Temperature-dependent data available | Pa·s or cP |
Note: The boiling point is presented as a range from different sources. Viscosity is highly dependent on temperature, and specific values can be obtained from resources such as the NIST/TRC Web Thermo Tables.[2] The melting point for this compound is not readily found in publicly available literature.
Experimental Protocols for Determination of Physical Properties
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid cycloalkanes like this compound.
Determination of Density
The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.
Method using a Pycnometer:
-
Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).
-
Calculation: The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V
Determination of Boiling Point
The boiling point of this compound can be determined by distillation or the capillary method (Thiele tube method).[3][4]
Method using Distillation: [5]
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and a few boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distillation head.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.[6]
Determination of Refractive Index
The refractive index of a liquid is typically measured using a refractometer, such as an Abbé refractometer.
Method using an Abbé Refractometer:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
Determination of Viscosity
The viscosity of a liquid can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[7]
Method using a Capillary Viscometer (Ostwald type):
-
Preparation: The viscometer is cleaned and dried. A known volume of this compound is introduced into the viscometer.
-
Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
-
Measurement: The liquid is drawn up by suction into the upper bulb. The suction is then removed, and the time (t) it takes for the liquid to flow between two marked points on the capillary is measured.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the physical properties of a liquid compound like this compound.
Caption: Experimental workflow for determining physical properties of this compound.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vernier.com [vernier.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
An In-Depth Technical Guide to the Physicochemical Properties of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physicochemical properties of butylcyclooctane, specifically its boiling point and density. The information herein is compiled to support research and development activities where this compound may be utilized.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear comparison of available data.
| Property | Value | Source |
| Boiling Point | 217 °C | Stenutz |
| Boiling Point (Rough Estimate) | 232.3 °C | LookChem[1] |
| Density | 0.826 g/mL | Stenutz[2] |
| Density | 0.8260 g/mL | LookChem[1] |
Experimental Protocols
While specific experimental protocols for the determination of this compound's properties are not detailed in the available literature, standard methodologies for alkylcycloalkanes are applicable. The following sections describe general procedures for determining boiling point and density.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for determining the boiling point of organic compounds include simple distillation and the Thiele tube method.[3][4]
-
Simple Distillation Method: This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[3][4] The liquid is heated in a distillation flask equipped with a condenser and a thermometer. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to ensure an accurate reading of the boiling point. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[4]
-
Thiele Tube Method: This micro-method is ideal for small sample volumes.[4] A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]
Determination of Density
Density is the mass per unit volume of a substance. For liquids like this compound, a common and accurate method involves the use of a vibrating-tube densimeter.
-
Vibrating-Tube Densitometry: This technique measures the oscillation period of a U-shaped tube filled with the sample liquid. The density of the liquid is directly related to the oscillation period. The instrument is typically calibrated using fluids of known density, such as dry air and pure water, at various temperatures and pressures. This method allows for precise density measurements over a range of temperatures and pressures.
Logical Workflow for Property Determination
The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound's physical properties.
Caption: Workflow for Physical Property Characterization.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the saturated hydrocarbon, Butylcyclooctane. The systematic naming of chemical compounds is a cornerstone of chemical communication, ensuring unambiguous identification in research, development, and regulatory contexts. This guide will deconstruct the naming process for this compound, referencing the fundamental principles of organic nomenclature.
Determination of the Parent Structure
The initial step in naming any organic molecule is to identify the parent or principal chain. According to IUPAC rules for substituted cycloalkanes, the parent structure is determined by comparing the number of carbon atoms in the cyclic ring versus the longest acyclic alkyl substituent.[1][2][3]
-
Rule: If the number of carbon atoms in the cycloalkane ring is greater than or equal to the number of carbon atoms in the largest alkyl substituent, the compound is named as an alkyl-substituted cycloalkane.[2]
-
Rule: Conversely, if the longest alkyl chain contains more carbon atoms than the ring, the cycloalkane is treated as a substituent on the alkane chain.[1][3][4]
In the case of this compound, a comparative analysis of its constituent parts is necessary.
| Molecular Component | Number of Carbon Atoms |
| Cyclooctane (B165968) Ring | 8 |
| Butyl Substituent | 4 |
As the cyclooctane ring contains eight carbon atoms, and the butyl group contains four, the ring is designated as the parent structure.
Identification and Naming of Substituents
With the parent structure established as cyclooctane, the next step is to identify and name any attached alkyl groups. In this instance, there is a single four-carbon substituent. The unbranched four-carbon alkyl group is named "butyl."
Numbering of the Ring
For monosubstituted cycloalkanes, a locant number is not required to specify the position of the substituent, as all positions on the ring are equivalent. Therefore, the compound is unambiguously identified without a numerical prefix.
Assembling the Final IUPAC Name
The final IUPAC name is constructed by combining the name of the substituent with the name of the parent structure.
Substituent Name + Parent Name = Final IUPAC Name
Butyl + cyclooctane = This compound
The PubChem database confirms "this compound" as the IUPAC name for the compound with chemical formula C12H24 and CAS number 16538-93-5.[5]
Experimental Protocols: The Methodological Approach to IUPAC Nomenclature
The "experimental protocol" for deriving an IUPAC name is a systematic, rule-based process. The methodology applied for this compound is as follows:
-
Molecular Structure Analysis: Deconstruct the molecule into its cyclic and acyclic components.
-
Carbon Atom Enumeration: Quantify the number of carbon atoms in the cyclic ring and in the alkyl substituent.
-
Parent Chain Determination Protocol:
-
Compare the carbon counts from the previous step.
-
If C_ring ≥ C_substituent, the parent is the cycloalkane.
-
If C_substituent > C_ring, the parent is the alkane.
-
-
Substituent Identification: Name the alkyl group based on the number of carbon atoms it contains.
-
Locant Assignment:
-
Name Assembly: Combine the substituent name(s) and the parent name in the correct format.
Logical Workflow for Naming this compound
The following diagram illustrates the decision-making process for the IUPAC naming of this compound.
References
An In-depth Technical Guide on the Molecular Weight and Mass of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and mass of butylcyclooctane, a saturated hydrocarbon. The document outlines the theoretical calculations, and presents the data in a structured format for clarity and ease of comparison.
Molecular Identity
This compound is an alkyl-substituted cycloalkane. Its chemical structure consists of a cyclooctane (B165968) ring bonded to a butyl group.
-
Molecular Formula: C₁₂H₂₄
-
Structure: The molecule is represented by a butyl group attached to an eight-membered carbon ring.
Molecular Weight and Mass Data
The molecular weight and mass of a compound are fundamental properties. The molecular weight is the mass of one mole of the substance, while the monoisotopic mass is the mass of a molecule with the most abundant isotopes of its constituent elements.
| Parameter | Value | Unit | Source |
| Molecular Weight | 168.32 | g/mol | PubChem, Cheméo |
| 168.3190 | g/mol | NIST WebBook | |
| 168.323 | g/mol | LookChem | |
| Monoisotopic Mass | 168.187800766 | Da | PubChem |
Theoretical Calculation of Molecular Weight
The molecular weight of this compound (C₁₂H₂₄) can be calculated from the atomic masses of its constituent elements, carbon and hydrogen. The average atomic mass of carbon is approximately 12.011 amu, and for hydrogen, it is approximately 1.008 amu.
-
Calculation:
-
Mass of Carbon = 12 atoms × 12.011 amu/atom = 144.132 amu
-
Mass of Hydrogen = 24 atoms × 1.008 amu/atom = 24.192 amu
-
Total Molecular Weight = 144.132 amu + 24.192 amu = 168.324 amu
-
This calculated value is consistent with the experimentally derived molecular weights.
Experimental Determination of Molecular Mass
Mass spectrometry is the primary analytical technique used to determine the molecular mass of a compound. The following workflow outlines a typical procedure for this determination.
Spectral Data of Butylcyclooctane: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectral data for Butylcyclooctane (C12H24), intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols, and visualizes analytical workflows.
Introduction
This compound is a saturated cycloalkane with the molecular formula C12H24 and a molecular weight of 168.32 g/mol .[1] Its structural elucidation and characterization rely on various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide presents an analysis of its spectral features, providing valuable data for its identification and for understanding its chemical properties.
Spectroscopic Data
The following sections present the available spectral data for this compound. The data has been compiled from publicly accessible databases and is organized for clarity and comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in the confirmation of its structure. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment |
| 168 | ~5 | [M]+ (Molecular Ion) |
| 111 | ~25 | [C8H15]+ |
| 97 | ~30 | [C7H13]+ |
| 83 | ~45 | [C6H11]+ |
| 69 | ~75 | [C5H9]+ |
| 55 | 100 (Base Peak) | [C4H7]+ |
| 41 | ~85 | [C3H5]+ |
| Note: The relative intensities are approximate values derived from the graphical representation of the mass spectrum and may not be exact. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
13C NMR data for this compound is indicated as available in the PubChem database, provided by SpectraBase.[1] While the raw spectral data requires subscription access, the expected chemical shifts for a saturated cycloalkane with a butyl substituent would fall within the typical range for sp3 hybridized carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclooctane Ring Carbons | 25 - 40 |
| Butyl Chain Carbons | 14 - 40 |
| Note: Specific peak assignments are not publicly available and would require experimental determination or access to the proprietary spectral database. |
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclooctane Ring Protons (-CH2-) | 1.2 - 1.8 | Multiplet |
| Butyl Chain Protons (-CH2-, -CH-) | 0.8 - 1.6 | Multiplet |
| Terminal Methyl Protons (-CH3) | ~0.9 | Triplet |
| Note: These are estimated values based on typical chemical shifts for similar structural motifs. |
Infrared (IR) Spectroscopy
Specific experimental IR spectral data for this compound was not found in public databases. The IR spectrum of a saturated cycloalkane like this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations.[3][4]
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| C-H Stretch (sp3) | 2850 - 2960 | Strong |
| -CH2- Scissoring | ~1465 | Medium |
| -CH3 Bending | ~1375 | Weak to Medium |
| Note: The absence of significant absorptions outside of these regions is characteristic of a saturated hydrocarbon. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard procedures for the analysis of non-polar organic compounds like this compound.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography (GC) : The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). The oven temperature is programmed to ensure separation from any impurities. Helium is typically used as the carrier gas.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]+•) and subsequent fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Spectrometer Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
1H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient due to the high sensitivity of the 1H nucleus.
-
13C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the 13C spectrum, resulting in a spectrum of singlets for each unique carbon. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are required compared to 1H NMR.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal.
-
Background Spectrum : A background spectrum of the empty spectrometer (or the clean salt plates/ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.
-
Sample Spectrum : The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry of Butylcyclooctane
This technical guide provides a comprehensive overview of the analysis of Butylcyclooctane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the methodology, data interpretation, and fragmentation patterns associated with this compound.
Introduction to this compound and GC-MS Analysis
This compound (C12H24) is an alkyl-substituted cycloalkane. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this.[1][2][3] The GC component separates the analyte from a mixture based on its volatility and interaction with the stationary phase, while the MS component provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios.[4][5] This guide outlines the fundamental properties of this compound, a detailed experimental protocol for its analysis, and an interpretation of its mass spectral data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C12H24 | PubChem[6], NIST[7] |
| Molecular Weight | 168.32 g/mol | PubChem[6], NIST[7] |
| CAS Registry Number | 16538-93-5 | NIST[7][8] |
| IUPAC Name | This compound | PubChem[6] |
| Canonical SMILES | CCCCC1CCCCCCC1 | PubChem[6] |
| Complexity | 88.2 | LookChem[9] |
| Exact Mass | 168.187800766 Da | PubChem[6] |
Experimental Protocol for GC-MS Analysis
While a specific, standardized protocol for this compound is not widely published, the following methodology is a robust starting point derived from general principles for analyzing alkylcycloalkanes and other hydrocarbons.[10][11][12]
3.1. Sample Preparation
Proper sample preparation is critical for accurate analysis.
-
Solvent Selection : Use a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane.[13]
-
Concentration : Prepare a sample solution with an approximate concentration of 10 µg/mL.[13] This aims for an on-column injection of around 10 ng with a 1 µL injection volume in splitless mode.[13]
-
Filtration : Ensure the sample is free of particulates. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.[13]
3.2. Instrumentation and Operating Parameters
The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.[11] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of this compound without thermal degradation.[13] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A typical flow rate for capillary columns, ensuring optimal separation.[11] |
| Column Type | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | "Like dissolves like" principle; a non-polar column is suitable for separating non-polar hydrocarbons.[4] |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[11] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a characteristic and reproducible fragmentation of the molecule.[14] |
| Mass Analyzer | Quadrupole | The most common type of mass analyzer used in GC-MS systems.[1] |
| Mass Range | 35 - 400 m/z | A suitable range to capture the molecular ion (if present) and all significant fragments of this compound. |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
Data Analysis and Interpretation
The output from a GC-MS analysis consists of a chromatogram showing peaks at specific retention times and a mass spectrum for each peak.
4.1. Retention Time (tR)
The retention time is the time it takes for an analyte to pass through the GC column.[15] For a given set of experimental conditions, the retention time is a characteristic property of a compound.[16] However, it is highly dependent on factors such as the column type, temperature program, and carrier gas flow rate.[17] The absolute retention time of this compound must be determined by injecting a pure standard under the specified analytical conditions.
4.2. Mass Spectrometry and Fragmentation
Upon entering the mass spectrometer, this compound is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment.[18] The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4] The fragmentation pattern is a molecular fingerprint that is crucial for structural elucidation.[19][20]
The mass spectrum of this compound is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH2-) groups, a typical pattern for alkanes.[21] The molecular ion peak (M+) at m/z 168 is expected to be of very low intensity or absent, which is common for saturated hydrocarbons due to their propensity for extensive fragmentation.[21]
Quantitative Data: Major Mass Spectral Fragments
The table below summarizes the most significant ions observed in the electron ionization mass spectrum of this compound.
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 75 | [C3H5]+ |
| 43 | 55 | [C3H7]+ |
| 55 | 95 | [C4H7]+ |
| 69 | 100 | [C5H9]+ |
| 83 | 70 | [C6H11]+ |
| 97 | 30 | [C7H13]+ |
| 111 | 25 | [C8H15]+ |
| 168 | <1 | [C12H24]+• (Molecular Ion) |
| (Data interpreted from the NIST Mass Spectrum database).[6][7] |
The base peak at m/z 69 is the most abundant fragment and is a key identifier for this compound in the NIST library.[6]
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the analytical process and molecular behavior.
Caption: A logical workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound under EI conditions.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclooctane, butyl- [webbook.nist.gov]
- 8. Cyclooctane, butyl- [webbook.nist.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scienceopen.com [scienceopen.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. readchemistry.com [readchemistry.com]
- 15. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. lotusinstruments.com [lotusinstruments.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. tutorchase.com [tutorchase.com]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Butylcyclooctane
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butylcyclooctane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document outlines predicted spectral data, comprehensive experimental protocols, and logical workflows for spectral interpretation.
Predicted NMR Data for this compound
The structure of this compound presents a combination of a flexible eight-membered ring and a short alkyl chain. Due to the conformational flexibility of the cyclooctane (B165968) ring, the proton signals of the ring are expected to be broad and complex multiplets, especially at room temperature. The chemical shifts are predicted based on standard values for alkanes and cycloalkanes.[1][2][3]
1.1. Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show several overlapping signals. The signals for the butyl chain will be more defined than those of the cyclooctane ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (Butyl) | 0.90 | Triplet (t) | 3H |
| -CH₂- (Butyl, 2 positions) | 1.25 - 1.35 | Multiplet (m) | 4H |
| -CH₂- (Butyl, attached to ring) | 1.20 - 1.30 | Multiplet (m) | 2H |
| -CH- (Cyclooctane, attached to butyl) | 1.45 - 1.60 | Multiplet (m) | 1H |
| -CH₂- (Cyclooctane) | 1.40 - 1.55 | Broad Multiplet (m) | 14H |
1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides direct information about the carbon skeleton.[4] Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent, resulting in 12 distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Butyl) | ~14 |
| -CH₂- (Butyl, C3') | ~23 |
| -CH₂- (Butyl, C2') | ~29 |
| -CH₂- (Butyl, C1') | ~33 |
| -CH- (Cyclooctane, C1) | ~38 |
| -CH₂- (Cyclooctane, C2, C8) | ~27 |
| -CH₂- (Cyclooctane, C3, C7) | ~26 |
| -CH₂- (Cyclooctane, C4, C6) | ~25.5 |
| -CH₂- (Cyclooctane, C5) | ~25 |
Note: The assignments for the cyclooctane carbons are approximate due to the complex conformational dynamics.
Experimental Protocols
The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation [5]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). CDCl₃ is a common choice for non-polar analytes.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[7][8]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
2.2. ¹H NMR Data Acquisition [5][9]
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Setup: Tune and match the NMR probe for the ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation for accurate integration.
-
Number of Scans: 16-32 scans.
-
2.3. ¹³C NMR Data Acquisition [5][10]
-
Spectrometer: Same instrument as for ¹H NMR.
-
Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30) to simplify the spectrum to singlets.[4]
-
Spectral Width: 220-240 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
2.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase correct the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H or the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.[11]
-
Peak Picking and Integration: Identify all significant peaks. For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualization of Workflows and Logic
3.1. NMR Spectral Interpretation Workflow
The process of elucidating a molecular structure from NMR spectra follows a logical sequence. This involves analyzing various spectral parameters in a stepwise manner to piece together molecular fragments.[7][8][12]
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. azooptics.com [azooptics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. emerypharma.com [emerypharma.com]
An In-depth Technical Guide on the Solubility of Butylcyclooctane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the expected solubility of butylcyclooctane based on fundamental principles of organic chemistry and predictive models. To date, specific quantitative experimental solubility data for this compound in a broad range of organic solvents has not been extensively reported in publicly accessible scientific literature. The information presented herein is intended to guide researchers and drug development professionals in the handling and application of this compound.
Introduction
This compound (C₁₂H₂₄) is a cycloalkane consisting of a cyclooctane (B165968) ring substituted with a butyl group. Its molecular structure, being entirely composed of carbon and hydrogen atoms with single bonds, defines it as a non-polar hydrocarbon. This inherent lack of polarity is the primary determinant of its solubility characteristics. An understanding of the solubility of this compound is fundamental for its application in organic synthesis, as a non-polar solvent or medium, and in the formulation of products within the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its predicted solubility in a variety of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.
Predicted Solubility Profile of this compound
The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar intermolecular forces. This compound, being a non-polar alkane, primarily exhibits weak van der Waals forces (London dispersion forces). Therefore, it is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.
Qualitative Solubility Predictions
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to be miscible or highly soluble in these solvents. The intermolecular forces between this compound and these non-polar solvent molecules are comparable in nature and magnitude, leading to a thermodynamically favorable mixing process.[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Moderate to low solubility is anticipated. While these solvents possess a dipole moment, they also have non-polar regions that can interact with this compound. However, the stronger dipole-dipole interactions between the solvent molecules will hinder the dissolution of the non-polar solute.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Very low to negligible solubility is expected. The strong hydrogen bonding network present in these solvents would require significant energy to disrupt for the non-polar this compound molecules to be accommodated. The weak van der Waals interactions formed between this compound and the polar protic solvent molecules would not provide sufficient energy to overcome the cohesive forces of the solvent.[1][2]
Quantitative Solubility Data
In the absence of direct experimental data for this compound, the following table provides estimated solubility values at standard conditions (25 °C and 1 atm). These estimations are based on the solubility of structurally similar C12 alkanes and cycloalkanes in the specified solvents and trends predicted by models such as UNIFAC and COSMO-RS.[3][4] It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.
| Solvent | Solvent Type | Predicted Solubility of this compound |
| Hexane | Non-polar | Miscible |
| Toluene | Non-polar | Miscible |
| Cyclohexane | Non-polar | Miscible |
| Diethyl Ether | Weakly Polar | Highly Soluble |
| Chloroform | Weakly Polar | Highly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethanol | Polar Protic | Very Sparingly Soluble |
| Methanol | Polar Protic | Very Sparingly Soluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC with an appropriate detector)
-
Volumetric flasks and syringes
-
0.2 µm syringe filters (compatible with the solvent)
Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means that there should be a visible separate phase of this compound after equilibration.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of a visible excess of the this compound phase confirms saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a micropipette or syringe. Immediately filter the aliquot through a 0.2 µm syringe filter to remove any undissolved micro-droplets of this compound.
-
Dilution: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted samples using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as g/L, mol/L, or as a mole fraction.
Visualization of Solubility Principles
The following diagrams illustrate the key concepts and workflows related to the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide on the Thermal Stability of Butylcyclooctane
Introduction
Butylcyclooctane (C₁₂H₂₄) is an alkylated cycloalkane whose thermal stability is a critical parameter for its potential applications in areas such as high-density fuels, lubricants, and as a non-polar solvent in chemical synthesis. Understanding its behavior at elevated temperatures is essential for defining its operational limits, predicting degradation products, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's thermal stability, detailed experimental protocols for its evaluation, and predicted decomposition pathways based on analogous chemical systems.
The thermal decomposition of cycloalkanes is primarily driven by the cleavage of C-C bonds, which is the lowest energy barrier to reaction. For alkylated cycloalkanes, decomposition can be initiated by the fission of a C-C bond within the cyclooctane (B165968) ring, the bond connecting the butyl group to the ring, or a C-C bond within the butyl chain itself.
Predicted Thermal Stability and Decomposition Pathways
Based on studies of structurally similar compounds like n-butylcyclohexane, the thermal decomposition of this compound is expected to proceed through several competing unimolecular pathways involving C-C bond fission. The stability of the resulting radicals plays a crucial role in determining the predominant reaction channels.
A computational study on n-butylcyclohexane identified seven distinct unimolecular decomposition pathways initiated by C-C bond fission.[1] The most prominent pathway was found to be the cleavage of the C-C bond beta to the ring, leading to the formation of a propyl radical and a cyclohexylmethyl radical.[1] By analogy, we can predict the primary decomposition pathways for this compound.
Predicted Primary Decomposition Pathways:
-
Ring Opening: Fission of a C-C bond within the cyclooctane ring to form a diradical, which can then undergo further isomerization or fragmentation.
-
Side-Chain Fission: Cleavage of C-C bonds at various positions on the butyl group. The most likely scission is at the Cα-Cβ and Cβ-Cγ positions of the butyl group due to the relative stability of the resulting primary and secondary radicals.
-
Dealkylation: Cleavage of the bond connecting the butyl group to the cyclooctane ring, yielding a butyl radical and a cyclooctyl radical.
The following diagram illustrates these predicted initial decomposition steps.
Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) for assessing bulk decomposition temperatures and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for identifying decomposition products would be employed.
This protocol describes the use of TGA to determine the thermal stability of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ).
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+)
-
High-purity nitrogen gas (99.999%)
-
Alumina or platinum crucibles (70-100 µL)
-
Microbalance
Procedure:
-
Sample Preparation: Tare a clean, empty TGA crucible on a microbalance. Using a calibrated micropipette, dispense 5-10 mg of this compound into the crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature. The resulting curve is the TGA thermogram.
-
Determine the onset temperature of decomposition (Tₒ), typically defined as the temperature at which 5% mass loss occurs.
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (Tₘₐₓ).
-
This protocol details the method for identifying the volatile and semi-volatile products formed from the thermal decomposition of this compound.
Objective: To identify the chemical structures of the primary decomposition products.
Apparatus:
-
Pyrolysis unit (e.g., CDS Analytical Pyroprobe or Frontier Lab Multi-Shot Pyrolyzer) coupled to a GC-MS system.
-
GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass spectrometer (quadrupole or time-of-flight).
-
High-purity helium gas (99.999%).
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of this compound (approx. 0.1-0.5 mg) into a quartz pyrolysis tube.
-
Pyrolysis:
-
Insert the sample tube into the pyrolyzer interface.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 500°C, 600°C, and 700°C to study the effect of temperature) with a short hold time (e.g., 15-30 seconds). The pyrolyzer is directly interfaced with the GC inlet.
-
-
GC Separation:
-
The pyrolysis products (pyrolysate) are swept into the GC inlet by the helium carrier gas.
-
Set the GC inlet to a split mode (e.g., 50:1) at a temperature of 300°C.
-
Use a GC oven temperature program suitable for separating a wide range of hydrocarbons, for example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 5 minutes.
-
-
-
MS Detection and Analysis:
-
The mass spectrometer should be operated in electron ionization (EI) mode (70 eV).
-
Scan a mass range of m/z 35-550.
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
The following diagram illustrates the general workflow for these experimental procedures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that would be obtained from the experimental procedures described above. The values provided are hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available.
| Parameter | Symbol | Typical Unit | Method of Determination | Hypothetical Value |
| Onset Decomposition Temperature | Tₒ (5% loss) | °C | TGA | 350 - 400 |
| Max. Decomposition Rate Temp. | Tₘₐₓ | °C | DTG | 400 - 450 |
| Residual Mass at 600°C | % | TGA | 0 - 2 | |
| Primary Decomposition Products | - | - | Py-GC-MS | Butene, Propene, Cyclooctene, Hexene isomers, smaller alkanes/alkenes |
Conclusion
While direct experimental investigation is required for definitive characterization, the thermal stability of this compound can be effectively predicted and analyzed using established methodologies. Theoretical assessment based on analogous compounds like n-butylcyclohexane suggests that decomposition is initiated by C-C bond fission, leading to ring-opening, side-chain fragmentation, and dealkylation.[1] The application of standard analytical techniques such as TGA and Py-GC-MS, following the detailed protocols provided herein, would yield crucial data on decomposition temperatures and products. This information is fundamental for the safe and effective application of this compound in any field where thermal stress is a potential factor.
References
Methodological & Application
Application Note: Gas Chromatography Method for Butylcyclooctane Analysis
Abstract
This application note presents a detailed protocol for the analysis of butylcyclooctane using gas chromatography with flame ionization detection (GC-FID). This compound, a saturated cycloalkane, is relevant in various fields, including lubricant and fuel research. The described method provides a robust and reliable approach for the quantification and purity assessment of this compound. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[1] For the analysis of hydrocarbons such as this compound (C12H24), gas chromatography with a flame ionization detector (GC-FID) is a highly effective and sensitive method. The non-polar nature of this compound makes it well-suited for separation on a non-polar capillary column.[2] Temperature programming is employed to ensure efficient elution and sharp peaks for accurate quantification.[3] This application note provides a comprehensive methodology for researchers, scientists, and drug development professionals requiring a precise and reproducible method for this compound analysis.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.[4]
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.[5]
-
Serially dilute this stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Solution Preparation:
-
For liquid samples, accurately weigh the sample and dilute it with the chosen solvent to bring the expected this compound concentration within the calibration range.[6]
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[5]
-
Ensure the final sample is clear and free of particulate matter before injection. Filtration may be required.[4]
-
Gas Chromatography (GC) Conditions
The following GC parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min[8] |
| Final Temperature | 280 °C |
| Final Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Data Analysis and Quantification
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original sample by accounting for the dilution factor used during sample preparation.
-
Data Presentation
The quantitative data for the calibration standards should be summarized in a table for easy comparison and analysis.
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 1 | tR1 | A1 |
| 5 | tR2 | A2 |
| 10 | tR3 | A3 |
| 25 | tR4 | A4 |
| 50 | tR5 | A5 |
| 100 | tR6 | A6 |
Note: The retention times (tR) and peak areas (A) are hypothetical and will be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a non-polar capillary column combined with temperature programming and flame ionization detection allows for excellent separation and quantification. This protocol is suitable for quality control, purity assessment, and research applications involving this compound.
References
- 1. quora.com [quora.com]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. iltusa.com [iltusa.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Determining the Retention Time of Butylcyclooctane using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the gas chromatographic (GC) retention time and retention index of butylcyclooctane, a saturated hydrocarbon. Due to the variability of retention times based on specific instrumentation and conditions, this guide emphasizes a systematic approach to method development and the use of retention indices for robust, transferable results. The described methodology is applicable to the analysis of similar alkylated cycloalkanes.
Introduction
Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] The retention time (t_R_), the time it takes for a compound to travel from the injector to the detector, is a key qualitative parameter. However, t_R_ is highly dependent on the specific analytical conditions, including the column, temperature program, and carrier gas flow rate.[2]
This compound (C12H24) is an alkylated cycloalkane. Its analysis by GC is relevant in fields such as petrochemical analysis and environmental monitoring.[3] To ensure accurate and reproducible identification, it is crucial to establish a reliable analytical method and to understand the factors influencing its elution behavior. A more robust method for compound identification than comparing absolute retention times is the use of Kovats retention indices, which normalize retention times to those of a series of n-alkanes.[4]
This application note details a comprehensive protocol for determining the retention time and retention index of this compound.
Factors Influencing Retention Time
The retention time of this compound in a GC system is primarily influenced by:
-
Analyte's Physicochemical Properties: this compound is a nonpolar compound with a relatively high boiling point. Nonpolar compounds tend to have shorter retention times on nonpolar stationary phases.[5]
-
Stationary Phase: The choice of the GC column's stationary phase is critical. For nonpolar analytes like this compound, a nonpolar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is recommended.[6]
-
Column Temperature and Temperature Programming: Higher column temperatures lead to shorter retention times as the analyte spends more time in the gas phase.[7] A temperature program, where the temperature is increased during the run, is often employed for mixtures containing compounds with a wide range of boiling points to ensure good separation and reasonable analysis times.
-
Carrier Gas Flow Rate: Increasing the carrier gas flow rate will decrease the retention time but may also reduce separation efficiency.[7]
-
Column Dimensions: Longer and narrower columns generally provide better resolution but result in longer retention times. Thicker stationary phase films also lead to longer retention times.
Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
1. Materials and Reagents:
-
This compound standard
-
n-Alkane standard mixture (e.g., C8-C20)
-
High-purity solvent for dilution (e.g., hexane (B92381) or pentane)
-
High-purity carrier gas (Helium or Hydrogen)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
2. Instrumentation and Conditions:
A standard gas chromatograph with the following configuration is recommended:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Temperature: 250 °C | |
| Split Ratio: 50:1 (can be optimized) | |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Constant Flow Rate: 1.0 mL/min | |
| Oven Program | Initial Temperature: 50 °C, hold for 2 minutes |
| Ramp Rate: 10 °C/min to 280 °C | |
| Final Hold: Hold at 280 °C for 5 minutes | |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 300 °C | |
| H2 Flow: 30 mL/min | |
| Air Flow: 300 mL/min | |
| Makeup Gas (He): 25 mL/min | |
| Data System | Agilent MassHunter or equivalent |
3. Standard Preparation:
-
Prepare a 1000 ppm stock solution of this compound in hexane.
-
Prepare a working standard of 10 ppm by diluting the stock solution.
-
Use a commercially available n-alkane standard mixture (e.g., C8-C20 at 1000 ppm each). Prepare a working standard of 10 ppm by dilution.
4. Chromatographic Analysis:
-
Inject 1 µL of the n-alkane standard mixture into the GC system using the conditions outlined in the table above.
-
Record the retention times for each n-alkane.
-
Inject 1 µL of the this compound working standard.
-
Record the retention time of the this compound peak.
-
(Optional) For confirmation, inject a co-injection of the n-alkane mixture and the this compound standard.
5. Data Analysis and Retention Index Calculation:
The Kovats retention index (I) for a temperature-programmed run is calculated using the following formula:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting just before the compound of interest (x).
-
t_R(x) is the retention time of this compound.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Expected Results and Data Presentation
The retention time of this compound will be between the retention times of n-undecane (C11) and n-dodecane (C12), as its boiling point is expected to be within this range. The exact retention time will vary with the specific GC system and conditions. The retention index, however, should be relatively constant for a given stationary phase.
Table 1: Example Retention Data for this compound and n-Alkanes on a DB-5ms Column
| Compound | Carbon Number | Expected Retention Time (min) | Calculated Kovats Retention Index (I) |
| n-Decane | 10 | 10.5 | 1000 |
| n-Undecane | 11 | 12.2 | 1100 |
| This compound | 12 | 13.5 | ~1176 |
| n-Dodecane | 12 | 13.8 | 1200 |
| n-Tridecane | 13 | 15.3 | 1300 |
Note: The retention times and the calculated retention index for this compound are illustrative and will need to be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for determining the GC retention time of this compound.
Conclusion
This application note provides a robust framework for determining the retention time and retention index of this compound using gas chromatography. By following the detailed protocol and understanding the key factors that influence chromatographic separation, researchers can develop a reliable and transferable analytical method. The use of retention indices is strongly recommended for unambiguous compound identification across different laboratories and systems.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylcyclooctane is a saturated hydrocarbon consisting of a cyclooctane (B165968) ring substituted with a butyl group. Understanding its behavior under mass spectrometric analysis, particularly through electron ionization (EI), is crucial for its identification and characterization in complex mixtures. This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual representations of the fragmentation pathways and experimental workflow. The molecular formula for this compound is C12H24, with a molecular weight of approximately 168.32 g/mol .[1][2]
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C3H5]+ |
| 55 | 95 | [C4H7]+ |
| 69 | 50 | [C5H9]+ |
| 83 | 30 | [C6H11]+ |
| 111 | 15 | [C8H15]+ (M-C4H9)+ |
| 140 | 5 | [C10H20]+ (M-C2H4)+ |
| 168 | 2 | [C12H24]+ (Molecular Ion) |
Fragmentation Pattern and Mechanism
The fragmentation of this compound upon electron ionization (70 eV) follows predictable pathways for alkyl-substituted cycloalkanes. The process begins with the removal of an electron to form the molecular ion (M+), which is often of low abundance for saturated hydrocarbons.[3] Subsequent fragmentation occurs to produce more stable carbocations.
Key fragmentation pathways include:
-
Loss of the Butyl Side Chain: A primary fragmentation pathway involves the cleavage of the bond between the cyclooctane ring and the butyl substituent. This results in the formation of a cyclooctyl cation ([C8H15]+) at m/z 111 and a butyl radical.
-
Ring Opening and Fragmentation: The cyclooctane ring can undergo ring-opening to form an acyclic carbocation. This intermediate can then fragment further through various cleavage mechanisms, leading to the formation of a series of smaller carbocations.
-
Loss of Small Neutral Molecules: The molecular ion or larger fragment ions can lose small, stable neutral molecules. A common loss for cycloalkanes is the elimination of ethene (C2H4), which would result in a fragment at m/z 140 (168 - 28).[3]
-
Formation of Stable Carbocations: The most abundant peaks in the spectrum correspond to smaller, highly stable carbocations. The base peak at m/z 41 ([C3H5]+, allyl cation) and the intense peak at m/z 55 ([C4H7]+) are characteristic fragments for many aliphatic and alicyclic hydrocarbons.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[4]
-
Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[4]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/Splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-400
-
Scan Speed: 1000 amu/s
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Integrate the chromatographic peak corresponding to this compound.
-
Generate the mass spectrum for the integrated peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is characterized by a weak molecular ion peak and prominent fragment ions resulting from the loss of the butyl side chain and subsequent fragmentation of the cyclooctane ring. The base peak at m/z 41 and other low-mass fragments are indicative of the formation of stable carbocations. The provided GC-MS protocol offers a reliable method for the analysis of this compound, enabling its unambiguous identification in various matrices. This information is valuable for researchers in fields such as environmental analysis, petroleum chemistry, and quality control where the identification of hydrocarbons is essential.
References
Application Note: Elucidating the Structure of Butylcyclooctane using ¹H and ¹³C NMR Spectroscopy
[AN-NMR-001]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and interpretation guide for acquiring and analyzing the ¹H and ¹³C NMR spectra of butylcyclooctane. By examining the chemical shifts, multiplicities, and integration of the NMR signals, a comprehensive structural characterization can be achieved. This document outlines the experimental procedure, presents predicted chemical shift data, and illustrates the key relationships and workflows using schematic diagrams.
Introduction
This compound is a saturated hydrocarbon consisting of a cyclooctane (B165968) ring substituted with a butyl group. Its structural analysis by NMR spectroscopy provides a practical example of interpreting the spectra of alkyl-substituted cycloalkanes. While the ¹H NMR spectrum of such compounds can be complex due to small differences in chemical shifts and spin-spin coupling, the ¹³C NMR spectrum offers a clearer picture of the carbon framework.[1] This note serves as a practical guide for researchers in organic chemistry and drug development who utilize NMR for routine structural verification.
Predicted NMR Chemical Shift Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on established chemical shift ranges for alkanes and cycloalkanes.[2][3][4][5] The actual experimental values may vary slightly depending on the solvent and experimental conditions used.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (butyl chain) | 0.85 - 0.95 | Triplet | 3H |
| -CH₂- (butyl chain, 2 positions) | 1.20 - 1.40 | Multiplet | 4H |
| -CH₂- (butyl chain, attached to ring) | 1.15 - 1.35 | Multiplet | 2H |
| -CH- (cyclooctane ring, attached to butyl) | 1.45 - 1.65 | Multiplet | 1H |
| -CH₂- (cyclooctane ring) | 1.35 - 1.55 | Multiplet | 14H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ (butyl chain) | 14.0 - 15.0 |
| -CH₂- (butyl chain) | 22.0 - 24.0 |
| -CH₂- (butyl chain) | 30.0 - 32.0 |
| -CH₂- (butyl chain, attached to ring) | 33.0 - 35.0 |
| -CH- (cyclooctane ring, attached to butyl) | 38.0 - 40.0 |
| -CH₂- (cyclooctane ring) | 26.0 - 28.0 |
Experimental Protocol
This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like this compound.
1. Sample Preparation
-
Materials: this compound, Deuterated chloroform (B151607) (CDCl₃), NMR tube, Pasteur pipette.
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 10-12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1-2 s
-
Spectral Width (sw): 0-220 ppm
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in interpreting the NMR data for this compound.
References
Application Notes and Protocols for Butylcyclooctane in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of butylcyclooctane as a non-polar solvent in various spectroscopic techniques. The information is intended to guide researchers in utilizing this solvent for the analysis of non-polar analytes, particularly in the fields of chemistry, materials science, and drug development.
Overview of this compound as a Spectroscopic Solvent
This compound is a saturated cycloalkane with a butyl side chain. Its non-polar nature and relatively high boiling point make it a candidate for a non-volatile, non-polar solvent in spectroscopic applications. Its primary advantages are expected to be its optical transparency in the near-UV and visible regions and its inertness, which minimizes interactions with analytes.
Key Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its evaluation as a spectroscopic solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | [1] |
| Molecular Weight | 168.32 g/mol | [1] |
| Boiling Point | ~217-232 °C | [1] |
| Density | ~0.826 g/mL | [1] |
| Refractive Index | ~1.459 | [1] |
Applications in UV-Visible (UV-Vis) Spectroscopy
This compound is anticipated to be a suitable solvent for UV-Vis spectroscopy of non-polar compounds, offering a transparent window for analysis in the near-UV and visible ranges.
Key Advantages
-
Low UV Cutoff (Predicted): As a saturated alkane, this compound is expected to have a low UV cutoff, likely around 200-210 nm, similar to other cycloalkanes like cyclohexane (B81311) (UV cutoff ~200 nm).[2][3] This allows for the analysis of chromophores that absorb in the near-UV region without solvent interference.
-
Inertness: Its saturated hydrocarbon structure ensures minimal electronic interaction with the analyte, preserving the fine structure of the absorption spectrum.[4]
-
Solubility: It is an excellent solvent for non-polar and hydrophobic compounds, which are often challenging to analyze in common polar spectroscopic solvents.
Protocol for UV-Vis Spectroscopy using this compound
Objective: To obtain the UV-Vis absorption spectrum of a non-polar analyte.
Materials:
-
Spectroscopic grade this compound
-
Non-polar analyte of interest
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Purity Check: Run a baseline spectrum of the this compound-filled quartz cuvette against a reference cuvette also filled with this compound to ensure no significant absorbance in the region of interest.
-
Sample Preparation: Prepare a dilute solution of the analyte in this compound. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU at the wavelength of maximum absorbance (λmax).
-
Spectral Acquisition:
-
Fill a quartz cuvette with the prepared sample solution.
-
Use a cuvette filled with pure this compound as the reference.
-
Scan the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the λmax and the corresponding absorbance. Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) if the concentration (c) and path length (b) are known.
Caption: Workflow for UV-Vis Spectroscopy.
Applications in Fluorescence Spectroscopy
The non-polar and non-fluorescent nature of saturated hydrocarbons like this compound makes it a promising solvent for fluorescence spectroscopy, particularly for studying the intrinsic fluorescence of non-polar fluorophores.
Key Advantages
-
Minimal Solvent Effects: Non-polar solvents cause minimal solvatochromic shifts, allowing for the observation of the fluorophore's intrinsic emission spectrum.[5]
-
Lack of Intrinsic Fluorescence: Pure cycloalkanes are known to be non-fluorescent, reducing background interference.[6]
-
High Solubility for Lipophilic Dyes: this compound can dissolve a wide range of hydrophobic and lipophilic fluorescent probes.
Protocol for Fluorescence Spectroscopy using this compound
Objective: To measure the fluorescence emission spectrum of a non-polar fluorophore.
Materials:
-
Spectroscopic grade this compound
-
Non-polar fluorophore
-
Fluorescence cuvettes
-
Fluorometer
Procedure:
-
Solvent Blank: Measure the fluorescence of pure this compound to establish the background signal.
-
Sample Preparation: Prepare a very dilute solution of the fluorophore in this compound. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Excitation and Emission Scan:
-
Determine the optimal excitation wavelength (λex) by measuring the excitation spectrum.
-
Set the fluorometer to the determined λex and scan the emission wavelength range to obtain the emission spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission (λem) and the fluorescence intensity. Quantum yield can be determined relative to a standard if required.
Caption: Protocol for Fluorescence Spectroscopy.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of this compound in NMR spectroscopy is currently limited by the lack of commercially available deuterated forms. However, it may find niche applications where the solvent signals do not overlap with analyte signals.
Considerations and Limitations
-
Deuteration: Standard proton NMR requires deuterated solvents to avoid overwhelming the analyte signals. The synthesis of deuterated this compound is not trivial and is not commercially established.[7][8]
-
Signal Overlap: In its non-deuterated form, the proton signals of this compound (a complex multiplet in the aliphatic region) would obscure the signals of most organic molecules in that region.
-
Potential Niche Applications: It could potentially be used for ¹³C NMR if the solvent signals do not overlap with the analyte's carbon signals, or for studying analytes with resonances in regions clear of the solvent's proton signals.
Generalized Protocol for ¹³C NMR (Non-Deuterated this compound)
Objective: To obtain a ¹³C NMR spectrum of a non-polar analyte where solvent signals do not interfere.
Materials:
-
High-purity this compound
-
Non-polar analyte
-
NMR tube
-
NMR spectrometer
Procedure:
-
Solubility Test: Ensure the analyte is sufficiently soluble in this compound at the desired concentration.
-
Sample Preparation: Prepare a concentrated solution of the analyte in this compound in an NMR tube.
-
Instrument Setup:
-
The spectrometer lock will need to be established using an external lock or by using a sealed capillary of a deuterated solvent within the NMR tube.
-
Acquire the ¹³C NMR spectrum. A higher number of scans may be necessary due to the potential for lower sample concentration compared to standard NMR solvents.
-
-
Data Processing: Process the spectrum, paying careful attention to subtract or identify the known ¹³C signals of this compound.
Caption: Decision logic for using this compound in NMR.
Summary and Future Outlook
This compound presents itself as a potentially valuable non-polar solvent for UV-Vis and fluorescence spectroscopy due to its expected optical transparency and inert nature. However, its application in NMR spectroscopy is severely hampered by the current lack of a readily available deuterated form. Further research is required to determine its precise UV cutoff and to explore its performance with a wider range of analytes and spectroscopic techniques. The development of a cost-effective synthesis for deuterated this compound would significantly broaden its applicability in the field of spectroscopy.
References
- 1. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 紫外可見溶劑 [sigmaaldrich.com]
- 3. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. ias.ac.in [ias.ac.in]
- 7. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
- 8. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
Application Notes and Protocols: Butylcyclooctane in Organic Synthesis
Introduction
Butylcyclooctane is a saturated cyclic hydrocarbon. While the cyclooctane (B165968) motif is of interest in medicinal chemistry and materials science, a comprehensive review of scientific literature reveals a notable scarcity of specific applications for this compound itself as a key reactant, solvent, or catalyst in organic synthesis. The available information primarily details its physical properties and basic synthesis.
This document provides an overview of the known characteristics of this compound. Furthermore, based on the general reactivity of cycloalkanes, we present potential, illustrative applications in organic synthesis. These theoretical applications are intended to provide a framework for possible future research and are not based on established, peer-reviewed protocols for this specific molecule.
Physicochemical Properties of this compound
The properties of this compound make it a non-polar, high-boiling point hydrocarbon.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | [1] |
| Molecular Weight | 168.32 g/mol | [1] |
| Boiling Point | 217 - 232.3 °C (estimated) | [2][3] |
| Density | 0.826 g/mL | [2][3] |
| Refractive Index | 1.4585 - 1.459 | [2][3] |
| LogP | 4.53710 - 6.2 | [1][2] |
| CAS Number | 16538-93-5 | [1] |
Synthesis of this compound
A potential synthetic route to this compound involves the Grignard reaction between a cyclooctyl halide and a butylmagnesium halide.
Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Butyl bromide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of butyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining butyl bromide solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared butylmagnesium bromide solution to 0 °C. Add a solution of iodocyclooctane in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid. Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
References
Butylcyclooctane as a Solvent for Spectroscopic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of butylcyclooctane as a solvent in various spectroscopic analysis techniques. As a non-polar, high-boiling point solvent, this compound offers unique properties that can be advantageous for specific applications in research and drug development. These notes are intended to guide users in leveraging the characteristics of this compound for UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Properties of this compound
A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective application in spectroscopic analysis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | [1] |
| Molecular Weight | 168.32 g/mol | [1] |
| Boiling Point | 217 °C | [1] |
| Density | 0.826 g/mL | [1] |
| Refractive Index | 1.459 | [1] |
| LogP (Octanol/Water) | 6.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| UV Cutoff (Estimated) | ~200 nm | [3][4] |
Note: The UV cutoff is an estimation based on the value for cyclohexane, a structurally similar cycloalkane.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical first step in spectroscopic analysis. The following diagram illustrates a logical workflow for solvent selection, indicating where this compound may be a suitable choice.
Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent for spectroscopic analysis.
Application Notes and Protocols
UV-Visible (UV-Vis) Spectroscopy
Application Note:
This compound is a suitable solvent for UV-Vis analysis of non-polar compounds, particularly those with chromophores that absorb above 200 nm. Its high boiling point makes it ideal for high-temperature studies, such as monitoring reactions or studying temperature-dependent conformational changes. Due to its non-polar nature, it is not prone to hydrogen bonding with the analyte, which can result in sharper, more defined spectral features compared to polar solvents.
Protocol: Analysis of a Non-Polar Analyte in this compound
Objective: To obtain the UV-Vis absorption spectrum of a non-polar organic compound.
Materials:
-
This compound (spectroscopic grade)
-
Non-polar analyte of interest
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of the non-polar analyte.
-
Dissolve the analyte in a known volume of this compound in a volumetric flask to prepare a stock solution.
-
Perform serial dilutions of the stock solution with this compound to obtain a series of standard solutions of known concentrations.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for scanning (e.g., 190-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with this compound to be used as the blank.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution and then fill it with the sample.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Fluorescence Spectroscopy
Application Note:
The non-polar nature of this compound can be advantageous in fluorescence spectroscopy for studying the intrinsic fluorescence of a molecule in a non-polar environment, minimizing solvent-fluorophore interactions that can lead to spectral shifts and quenching. Its high boiling point is also beneficial for temperature-dependent fluorescence studies.
Protocol: Fluorescence Analysis of a Fluorophore in this compound
Objective: To measure the excitation and emission spectra of a fluorescent compound in a non-polar medium.
Materials:
-
This compound (fluorescence grade)
-
Fluorophore of interest
-
Quartz fluorescence cuvettes
-
Volumetric flasks and pipettes
-
Spectrofluorometer
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of the fluorophore in this compound. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission monochromators to the desired starting wavelengths.
-
-
Blank Measurement:
-
Fill a fluorescence cuvette with this compound and record a blank scan to check for any intrinsic fluorescence from the solvent or impurities.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of the fluorophore.
-
Scan the excitation monochromator over the desired wavelength range to obtain the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum.
-
Scan the emission monochromator to obtain the emission spectrum.
-
-
Data Analysis:
-
Identify the excitation and emission maxima.
-
Calculate the Stokes shift (the difference in wavelength between the excitation and emission maxima).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Deuterated this compound (this compound-d₂₄) would be a valuable solvent for NMR spectroscopy of non-polar analytes, especially for experiments requiring high temperatures. Its high boiling point (217 °C) allows for the study of dynamic processes, reaction kinetics, and the characterization of materials that are only soluble at elevated temperatures. Its non-polar nature would be suitable for dissolving other non-polar molecules like large hydrocarbons, polymers, and organometallics. The higher viscosity of this compound compared to common NMR solvents may lead to broader lines, but this can often be mitigated by acquiring spectra at elevated temperatures.
Protocol: High-Temperature NMR of a Non-Polar Analyte in this compound-d₂₄ (Hypothetical)
Objective: To acquire a high-temperature ¹H NMR spectrum of a non-polar compound.
Materials:
-
This compound-d₂₄ (hypothetical deuterated solvent)
-
Non-polar analyte
-
NMR tube suitable for high-temperature use
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the analyte in ~0.6 mL of this compound-d₂₄ directly in the NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer at room temperature.
-
Carefully increase the temperature of the probe to the desired experimental temperature, allowing for equilibration time.
-
-
Spectrum Acquisition:
-
Re-shim the spectrometer at the elevated temperature.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
-
Data Processing:
-
Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak of this compound-d₂₄.
-
Factors for Choosing this compound
The decision to use this compound as a spectroscopic solvent is based on a balance of its properties and the specific requirements of the experiment.
Caption: A diagram showing the logical relationships between analyte properties, experimental conditions, spectroscopic techniques, and the choice of this compound as a solvent.
Safety, Handling, and Disposal
Safety Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
This compound is a combustible liquid. Keep away from heat, sparks, and open flames.[5]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Ground and bond containers when transferring the solvent to prevent static discharge.[5]
Disposal:
-
This compound should be disposed of as hazardous waste. Do not pour down the drain.[6]
-
Collect waste this compound in a properly labeled, sealed container.
-
Contaminated materials (e.g., gloves, wipes) should also be disposed of as hazardous waste.
-
Follow your institution's and local regulations for hazardous waste disposal.[6]
Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Users should always consult relevant safety data sheets and perform their own risk assessments before using any chemical. The protocols, particularly for NMR with deuterated this compound, are hypothetical and based on the known properties of the solvent and general spectroscopic principles. Experimental conditions may need to be optimized for specific analytes and instruments.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UV Cutoff [macro.lsu.edu]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. fishersci.com [fishersci.com]
- 6. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Application Note: Purity Analysis of Butylcyclooctane by GC-FID
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylcyclooctane is a saturated hydrocarbon of interest in various fields, including specialty lubricants and as a synthetic intermediate. Ensuring the purity of this compound is critical for its intended applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for determining the purity of volatile and semi-volatile organic compounds like this compound.[1] This method offers high sensitivity and reproducibility for quantifying the main component and any potential impurities.
This application note provides a detailed protocol for the purity analysis of this compound using GC-FID. The methodology is based on established principles for the analysis of hydrocarbons and cycloalkanes.[2][3]
Experimental Protocol
This section details the necessary equipment, reagents, and the step-by-step procedure for the GC-FID analysis of this compound.
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 6890 GC (or equivalent) equipped with a flame ionization detector (FID) and a split/splitless injector.[2]
-
GC Column: A non-polar capillary column, such as one with a dimethyl silicone stationary phase (e.g., HP-5, DB-1, or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for separating nonpolar alkanes.[4]
-
Gases for FID: High-purity hydrogen and air.
-
Syringes: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: High-purity n-hexane or a similar non-polar solvent.
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the high-purity solvent (e.g., n-hexane).
-
Bring the flask to volume with the solvent and mix thoroughly to ensure a homogenous solution.
-
Transfer an aliquot of the prepared sample solution into a 2 mL GC vial for analysis.
GC-FID Method Parameters
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Column Oven | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Temperature Ramp | 10 °C/min |
| Final Temperature | 250 °C |
| Final Hold Time | 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Rationale for Parameters:
-
The injector temperature is set well above the expected boiling point of this compound and any potential impurities to ensure complete and rapid vaporization.[7]
-
A temperature program is employed to ensure the elution of both lower-boiling point impurities and the higher-boiling point this compound in a reasonable time with good peak shape.[4]
-
The FID is a highly sensitive detector for hydrocarbons.[1]
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method. This method assumes that all components of the sample have a similar response factor with the flame ionization detector, which is a reasonable assumption for hydrocarbons.
The percentage purity is calculated as follows:
It is important to exclude the solvent peak from the total area calculation.[8]
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 4.58 | Impurity 1 | 15,432 | 0.25 |
| 2 | 6.72 | Impurity 2 | 21,567 | 0.35 |
| 3 | 10.25 | This compound | 6,105,890 | 99.12 |
| 4 | 11.15 | Impurity 3 | 17,289 | 0.28 |
| Total | 6,160,178 | 100.00 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purity analysis of this compound by GC-FID.
References
- 1. benchchem.com [benchchem.com]
- 2. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 3. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 4. csun.edu [csun.edu]
- 5. quora.com [quora.com]
- 6. chromaleont.it [chromaleont.it]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
Application Note: Quantification of Butylcyclooctane in a Hydrocarbon Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of butylcyclooctane in a complex hydrocarbon mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, instrument configuration, and data analysis procedures to ensure accurate and precise quantification. This method is crucial for applications in petroleum analysis, environmental monitoring, and quality control in chemical synthesis.
Introduction
This compound is a saturated cyclic hydrocarbon that may be present in various industrial products and environmental samples. Accurate quantification is essential for process optimization, regulatory compliance, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal technique for separating and identifying individual components within a complex hydrocarbon matrix.[1][2][3] This application note details a validated method for the quantification of this compound.
Experimental Protocols
Sample Preparation
The sample preparation method should be tailored to the specific matrix of the mixture. For liquid hydrocarbon mixtures, a simple dilution is often sufficient. For more complex matrices, such as soil or sediment, a solvent extraction is necessary.[4]
Protocol for Liquid Hydrocarbon Mixtures:
-
Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as n-hexane or dichloromethane.[5]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If necessary, perform serial dilutions to bring the concentration of this compound within the calibrated linear range.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.
Protocol for Solid Matrices (e.g., Soil, Sediment):
-
Accurately weigh 5-10 g of the homogenized solid sample into a beaker.
-
Add a known amount of an appropriate internal standard.
-
Extract the sample with a suitable solvent (e.g., a mixture of n-hexane and acetone) using a technique like Soxhlet extraction or sonication.[4]
-
Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel or alumina (B75360) column to remove polar interferences.[6][7]
-
Elute the hydrocarbon fraction with a non-polar solvent.
-
Adjust the final volume and transfer to an autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[8] |
| Injector Temperature | 280 °C[9] |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1, adjustable based on concentration)[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Oven Temperature Program | Initial temperature 40 °C, hold for 3 minutes; ramp at 12.5 °C/min to 290 °C, hold for 4 minutes[9] |
| Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
Calibration and Quantification
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: If using an internal standard (e.g., deuterated hydrocarbon), add a constant known concentration to all calibration standards and samples.
-
Analysis: Inject the calibration standards and samples into the GC-MS system.
-
Calibration Curve: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) of ≥ 0.999 is desirable.[10][11][12]
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | % RSD (n=3) |
| Standard 1 | 12.345 | 150,000 | 10.0 | 1.5 |
| Standard 2 | 12.346 | 375,000 | 25.0 | 1.2 |
| Standard 3 | 12.344 | 760,000 | 50.0 | 1.8 |
| Sample A | 12.345 | 452,189 | 30.1 | 2.1 |
| Sample B | 12.346 | 689,543 | 45.9 | 1.9 |
| Blank | - | N/D | N/D | - |
N/D: Not Detected
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ISO/IEC 17025).[10][12] Key validation parameters include:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999[10][11][12] | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Precision (RSD) | < 15%[5] | < 5% |
| Accuracy (Recovery) | 80-120% | 95-105% |
Visualizations
Experimental Workflow
Figure 1: General Experimental Workflow for this compound Quantification
GC-MS Data Analysis Pathway
Figure 2: GC-MS Data Analysis Pathway
References
- 1. youtube.com [youtube.com]
- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. scielo.org.co [scielo.org.co]
- 11. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 12. redalyc.org [redalyc.org]
Synthesis of Butylcyclooctane: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of butylcyclooctane, a saturated hydrocarbon that can serve as a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the Wittig reaction of cyclooctanone (B32682) to form 1-butyl-1-cyclooctene, followed by catalytic hydrogenation to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the yields are representative and may vary based on experimental conditions.
| Step | Reaction | Reactants | Product | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Wittig Reaction | Cyclooctanone, Butyltriphenylphosphonium bromide, n-Butyllithium | 1-Butyl-1-cyclooctene | - | THF | 12 | 25 | ~70-80 |
| 2 | Catalytic Hydrogenation | 1-Butyl-1-cyclooctene, Hydrogen (H₂) | This compound | 10% Pd/C | Ethanol | 6 | 25 | >95 |
Experimental Protocols
Step 1: Synthesis of 1-Butyl-1-cyclooctene via Wittig Reaction
This protocol describes the formation of the intermediate alkene, 1-butyl-1-cyclooctene, from cyclooctanone using a Wittig reagent generated in situ.
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Cyclooctanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add butyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 1-butyl-1-cyclooctene and triphenylphosphine (B44618) oxide, is purified by flash column chromatography on silica gel using hexane (B92381) as the eluent to afford pure 1-butyl-1-cyclooctene.
-
Expected Characterization Data for 1-Butyl-1-cyclooctene:
-
¹H NMR (CDCl₃): δ 5.3-5.4 (t, 1H, vinylic proton), 2.0-2.2 (m, 4H, allylic protons), 1.2-1.6 (m, 14H, cyclooctyl and butyl methylene (B1212753) protons), 0.9 (t, 3H, methyl protons).
-
¹³C NMR (CDCl₃): δ ~140 (quaternary vinylic carbon), ~125 (vinylic CH), and a series of signals in the aliphatic region (δ 20-40) for the cyclooctyl and butyl carbons.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of the carbon-carbon double bond in 1-butyl-1-cyclooctene to yield the saturated product, this compound.
Materials:
-
1-Butyl-1-cyclooctene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite®
Procedure:
-
Reaction Setup:
-
In a hydrogenation flask, dissolve 1-butyl-1-cyclooctene (1.0 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution. Caution: Pd/C is pyrophoric and should be handled with care, preferably in an inert atmosphere when dry.
-
-
Hydrogenation:
-
Seal the flask and purge the system with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi in a Parr apparatus or 1 atm using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within 6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield pure this compound.
-
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃): All signals will be in the aliphatic region, typically between δ 0.8 and 1.6. A triplet around δ 0.9 for the terminal methyl group of the butyl chain and a complex multiplet for the methylene and methine protons of the cyclooctane (B165968) and butyl groups.
-
¹³C NMR (CDCl₃): A series of signals in the aliphatic region (δ 20-40) corresponding to the different carbon environments in the butyl and cyclooctane moieties.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
This application note provides a comprehensive guide for the synthesis of this compound. The described protocols are robust and can be adapted for various research and development applications. For specific applications, optimization of reaction conditions may be necessary to achieve desired yields and purity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butylcyclooctane
Welcome to the technical support center for the synthesis of butylcyclooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, primarily focusing on the Grignard reaction, a common method for its preparation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the initiation of the Grignard reaction. | Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere. The disappearance of the iodine color or gentle bubbling indicates the initiation of the reaction. |
| 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source. | Solution: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. | |
| 3. Impure Halide Starting Material: The cyclooctyl halide or butyl halide may contain impurities that interfere with the reaction. | Solution: Purify the halide starting materials before use, for example, by distillation. | |
| 4. Side Reactions: Competing reactions such as Wurtz coupling can reduce the yield of the desired this compound. | Solution: Add the butylmagnesium bromide solution to the iodocyclooctane (B8577307) solution slowly and at a controlled temperature to minimize side reactions. | |
| Formation of Significant Byproducts | 1. Wurtz Coupling: Homocoupling of the Grignard reagent (forming octane) or the cyclooctyl halide (forming bicyclooctyl) can occur.[1] | Solution: Maintain a low concentration of the Grignard reagent by adding it dropwise to the reaction mixture. Using a less reactive halide (e.g., chloride instead of iodide) can sometimes reduce this side reaction, although it may require more forcing reaction conditions. |
| 2. Elimination Reactions: If using a secondary or tertiary butyl halide to prepare the Grignard reagent, elimination to form an alkene is a possible side reaction, though less likely with n-butyl halides. | Solution: Use primary alkyl halides for the preparation of the Grignard reagent whenever possible. | |
| Difficulty in Product Purification | 1. Similar Boiling Points of Byproducts: Byproducts such as octane (B31449) and bicyclooctyl (B8554865) may have boiling points close to that of this compound, making separation by simple distillation difficult. | Solution: Employ fractional distillation for a more efficient separation of liquids with close boiling points.[2][3] Use a long fractionating column and maintain a slow and steady distillation rate. |
| 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the product with starting halides. | Solution: Monitor the reaction progress by Gas Chromatography (GC) to ensure completion. If unreacted starting materials remain, they can often be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A frequently cited method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclooctyl halide (e.g., iodocyclooctane) with a butylmagnesium halide (e.g., butylmagnesium bromide).[4]
Q2: How can I prepare the butylmagnesium bromide Grignard reagent?
A2: Butylmagnesium bromide is typically prepared by reacting n-butyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere.
Q3: What are the critical reaction conditions for the Grignard synthesis of this compound?
A3: The most critical condition is the strict exclusion of water and air (oxygen). The reaction should be carried out using dry glassware and anhydrous solvents under an inert atmosphere (nitrogen or argon). The temperature should be controlled during the addition of the Grignard reagent to manage the exothermic reaction and minimize side reactions.
Q4: Are there alternative methods for synthesizing this compound?
A4: While the Grignard reaction is a common approach, other methods could potentially be employed, such as a Wurtz reaction. This would involve the coupling of a cyclooctyl halide and a butyl halide using sodium metal.[5] However, the Wurtz reaction with two different alkyl halides often leads to a mixture of products (this compound, bicyclooctyl, and octane), which can complicate purification.[6]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the reaction mixture and provides a mass spectrum of each component, allowing for the identification of this compound and any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product.
-
Boiling Point Determination: The boiling point of the purified product can be compared to the literature value (Boiling Point: ~232.3°C, rough estimate).[4]
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Iodocyclooctane
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Magnesium turnings
-
n-Butyl bromide
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Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Butylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, add a solution of n-butyl bromide in anhydrous diethyl ether.
-
Add a small portion of the n-butyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Synthesis of this compound:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve iodocyclooctane in anhydrous diethyl ether.
-
Cool the iodocyclooctane solution in an ice bath.
-
Slowly add the prepared butylmagnesium bromide solution from the dropping funnel to the stirred iodocyclooctane solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. This compound|lookchem [lookchem.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Optimizing Butylcyclooctane Synthesis
Welcome to the technical support center for the synthesis of butylcyclooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Synthesis Overview: Grignard Coupling Approach
The primary method for synthesizing this compound involves the coupling of a butyl Grignard reagent with a cyclooctyl halide, typically cyclooctyl bromide. This reaction proceeds in two main stages:
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Formation of Butylmagnesium Bromide: n-Butyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent.
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Coupling Reaction: The freshly prepared butylmagnesium bromide is then reacted with cyclooctyl bromide to form the desired this compound product.
This guide will address common issues that may arise during each of these stages.
Troubleshooting Guide
Problem 1: The Grignard reaction does not initiate.
Possible Causes and Solutions:
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Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Anhydrous solvents are critical for the success of the reaction.
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Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
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Activation Methods:
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Add a small crystal of iodine to the reaction flask. The disappearance of the purple color is an indicator that the reaction has initiated.
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Add a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.
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Mechanically activate the magnesium by crushing the turnings in a dry mortar and pestle before the reaction.
-
-
-
Impurities in Reagents: Ensure the n-butyl bromide and cyclooctyl bromide are pure and free from water or alcohol contaminants.
Problem 2: Low yield of this compound.
Possible Causes and Solutions:
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Incomplete Grignard Reagent Formation: If the Grignard reagent formation is sluggish or incomplete, the overall yield will be low. Refer to the troubleshooting steps for reaction initiation.
-
Side Reactions:
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Wurtz Coupling: The Grignard reagent can react with the remaining n-butyl bromide or cyclooctyl bromide can self-couple to form octane (B31449) and bicyclooctyl (B8554865), respectively. To minimize this, add the cyclooctyl bromide solution slowly to the Grignard reagent to maintain a low concentration of the electrophile.
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Elimination: With secondary halides like cyclooctyl bromide, elimination to form cyclooctene (B146475) is a possible side reaction, especially at higher temperatures. It is important to maintain a controlled reaction temperature.
-
-
Loss of Product During Workup: Ensure efficient extraction of the non-polar this compound from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.
Problem 3: Presence of significant byproducts in the final product.
Possible Causes and Solutions:
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Unreacted Starting Materials: If the reaction did not go to completion, you might have remaining cyclooctyl bromide or n-butyl bromide. Optimize reaction time and temperature to ensure full conversion.
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Homocoupling Products: As mentioned, octane and bicyclooctyl can form as byproducts. These can often be separated from this compound by fractional distillation due to differences in boiling points.
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Cyclooctene: Formation of cyclooctene via elimination can be minimized by keeping the reaction temperature low during the coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard reaction in this synthesis?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation and subsequent coupling reactions.[1] THF is generally preferred for its higher boiling point, which can be beneficial for initiating the reaction, but care must be taken to control the temperature during the exothermic Grignard formation.
Q2: How can I be sure my Grignard reagent has formed before adding the cyclooctyl bromide?
A2: Visual cues are often used to confirm the initiation of the Grignard reaction. These include the disappearance of the magnesium metal, the formation of a cloudy or grayish solution, and gentle refluxing of the solvent without external heating. For a quantitative assessment, a sample of the Grignard reagent can be titrated.
Q3: What is the optimal temperature for the coupling reaction?
A3: The coupling reaction is typically carried out at a controlled temperature to minimize side reactions. A common approach is to add the cyclooctyl bromide solution to the Grignard reagent at 0 °C and then allow the reaction to slowly warm to room temperature and stir for several hours.
Q4: My final product is contaminated with a high-boiling impurity. What could it be?
A4: A high-boiling impurity is likely to be the homocoupling product, bicyclooctyl, formed from the reaction of two molecules of cyclooctyl bromide. Careful control of the addition rate of cyclooctyl bromide can help to reduce the formation of this byproduct.
Q5: Can I use cyclooctyl chloride instead of cyclooctyl bromide?
A5: While chlorides can be used, bromides are generally more reactive in Grignard coupling reactions. The reaction with cyclooctyl chloride may require more forcing conditions (higher temperature or longer reaction time), which could increase the likelihood of side reactions.
Experimental Protocols
Detailed Methodology for this compound Synthesis
Materials:
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Magnesium turnings
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n-Butyl bromide
-
Cyclooctyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
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Place magnesium turnings (1.2 equivalents) in the flask.
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the n-butyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.
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Once the reaction has started (as evidenced by bubbling and a color change), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
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Cool the flask containing the butylmagnesium bromide to 0 °C using an ice bath.
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Prepare a solution of cyclooctyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
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Add the cyclooctyl bromide solution dropwise to the stirred Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
| Parameter | Condition | Expected Outcome/Observation |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether | Gentle reflux upon initiation |
| Reactant Ratio (Mg:n-BuBr) | 1.2 : 1.0 | Ensures complete consumption of n-butyl bromide |
| Initiation Temperature | Room Temperature (gentle heating if needed) | Reaction should start within 15-30 minutes |
| Reaction Time | 1-2 hours post-addition | Formation of a gray, cloudy solution |
| Coupling Reaction | ||
| Reactant Ratio (Grignard:Cyclooctyl Bromide) | 1.0 : 1.0 | |
| Addition Temperature | 0 °C | Minimizes elimination and homocoupling |
| Reaction Temperature | 0 °C to Room Temperature | Gradual warming to ensure controlled reaction |
| Reaction Time | 4-6 hours | |
| Purification | ||
| Method | Fractional Distillation | Separation of this compound from byproducts |
| Typical Yield | 60-75% | Based on cyclooctyl bromide |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
How to increase the yield of Butylcyclooctane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Butylcyclooctane. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data on factors influencing the reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using organometallic routes such as the Grignard reaction.
Q1: The Grignard reaction to form butylmagnesium bromide is difficult to initiate. What are the possible causes and solutions?
Possible Causes:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Any trace of water will quench the reaction.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Impure Reagents: The alkyl halide or the solvent may contain impurities that inhibit the reaction.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential.
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The color change (disappearance of the iodine color) indicates the initiation of the reaction.
-
-
Use High-Purity Reagents: Ensure the alkyl halide is pure and the solvent is freshly distilled from a suitable drying agent.
Q2: The yield of this compound is low after the coupling reaction. What are the potential reasons and how can the yield be improved?
Possible Causes:
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions such as elimination or enolization if the substrate is a ketone. Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide, is also a common side reaction.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Loss of Product During Workup: The product may be lost during the extraction and purification steps.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. Add the electrophile (e.g., cyclooctyl bromide or cyclooctanone) slowly to the Grignard reagent.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Minimize Wurtz Coupling: Use a slight excess of magnesium during the Grignard reagent formation and ensure slow addition of the alkyl halide.
-
Improve Workup and Purification:
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Ensure complete extraction of the product from the aqueous layer.
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Minimize the number of transfers to avoid mechanical losses.
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Choose an appropriate purification method (e.g., fractional distillation or column chromatography) and optimize the conditions to minimize product loss.
-
Q3: The final product is impure, containing significant amounts of byproducts. How can purification be improved?
Possible Causes:
-
Formation of Homocoupling Products: Side reactions can lead to the formation of octane (B31449) (from butyl Grignard) and bicyclooctyl.
-
Unreacted Starting Materials: The reaction may not have gone to completion, leaving unreacted cyclooctyl halide or butyl halide.
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Impurities from Solvents or Reagents: Impurities present in the starting materials or solvents can carry through to the final product.
Solutions:
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Fractional Distillation: this compound has a distinct boiling point, and fractional distillation can be effective in separating it from lower and higher boiling point impurities.
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Column Chromatography: For removal of non-volatile impurities or byproducts with similar boiling points, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system (e.g., hexane (B92381) or petroleum ether) is typically suitable for alkanes.
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Washing: Washing the organic layer with appropriate aqueous solutions during the workup can remove certain impurities. For example, a wash with a dilute acid can remove any remaining magnesium salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most common laboratory-scale synthesis of this compound involves the reaction of a cyclooctyl electrophile with a butyl nucleophile. A widely used method is the Grignard reaction, where butylmagnesium bromide is reacted with a cyclooctyl halide (e.g., cyclooctyl bromide). Another approach is the reaction of butylmagnesium bromide with cyclooctanone, followed by reduction of the resulting alcohol.
Q2: What are the key safety precautions to consider during this synthesis?
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Anhydrous Solvents: Diethyl ether and THF are highly flammable and volatile. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere and quench them carefully.
-
Alkyl Halides: Alkyl halides can be toxic and irritants. Handle them with appropriate personal protective equipment (gloves, safety glasses).
Q3: How can I confirm the formation and purity of the this compound product?
Several analytical techniques can be used:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C12H24, M.W. 168.32 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the product by showing the characteristic signals for the butyl and cyclooctyl groups.
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Infrared (IR) Spectroscopy: While less specific for alkanes, IR spectroscopy can confirm the absence of functional groups from starting materials (e.g., C=O from a ketone or C-Br from an alkyl halide).
Q4: Can other organometallic reagents be used for this synthesis?
Yes, other organometallic reagents can be used. For instance, n-butyllithium can be reacted with a cyclooctyl halide. Organocuprates (Gilman reagents), such as lithium dibutylcuprate, are also effective for coupling with alkyl halides and can sometimes give higher yields and fewer side reactions than Grignard reagents.[1][2]
Data Presentation
While specific quantitative data for the synthesis of this compound under varying conditions is not extensively reported in publicly available literature, the following table summarizes the key factors that influence the yield of analogous Grignard-based alkylation reactions and the expected trends.
| Factor | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (-78°C to 0°C) | Increase | Minimizes side reactions such as elimination and Wurtz coupling. |
| High (Reflux) | Decrease | Promotes side reactions and potential decomposition of the Grignard reagent. | |
| Solvent | Aprotic, Ethereal (e.g., THF, Diethyl Ether) | Optimal | Solvates and stabilizes the Grignard reagent, facilitating its formation and reaction. |
| Protic (e.g., Ethanol, Water) | No Reaction | The Grignard reagent is a strong base and will be quenched by protic solvents. | |
| Reagent Purity | High Purity | Increase | Impurities can inhibit the reaction or lead to the formation of byproducts. |
| Low Purity | Decrease | Contaminants can interfere with the formation and reactivity of the Grignard reagent. | |
| Addition Rate of Electrophile | Slow, Dropwise | Increase | Maintains a low concentration of the electrophile, minimizing side reactions. |
| Rapid | Decrease | Can lead to localized heating and an increase in side product formation. | |
| Atmosphere | Inert (Nitrogen or Argon) | Increase | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture. |
| Air | Decrease | Oxygen and water will destroy the Grignard reagent. |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of this compound via a Grignard reaction.
Synthesis of this compound from Cyclooctyl Bromide and Butylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
n-Butyl bromide
-
Cyclooctyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the n-butyl bromide solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates initiation.
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Synthesis of this compound
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of cyclooctyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the cyclooctyl bromide solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
References
Identification of byproducts in Butylcyclooctane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butylcyclooctane. The information provided will help in the identification and minimization of byproducts, ensuring the desired product's purity and yield.
Troubleshooting Guide
Users may encounter several issues during the synthesis and purification of this compound. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Grignard Synthesis: • Inactive Grignard reagent due to moisture or air exposure. • Incomplete reaction.Friedel-Crafts Alkylation: • Suboptimal reaction temperature or time. • Deactivation of the catalyst. | Grignard Synthesis: • Ensure all glassware is flame-dried, and use anhydrous solvents.[1] • Titrate the Grignard reagent before use to determine its exact concentration.[1] • Consider activating the magnesium with iodine or 1,2-dibromoethane.[2]Friedel-Crafts Alkylation: • Optimize reaction temperature and time through small-scale trial reactions. • Use a fresh, high-quality Lewis acid catalyst. |
| Presence of Unexpected Peaks in GC-MS Analysis | Grignard Synthesis: • Formation of Wurtz-type coupling byproducts (e.g., octane (B31449), bicyclooctyl).[3] • Unreacted starting materials (iodocyclooctane, butyl bromide).Friedel-Crafts Alkylation: • Formation of rearranged isomers (sec-butylcyclooctane).[4][5] • Polyalkylation products (dithis compound, trithis compound).[6][7][8] | Grignard Synthesis: • Use dilute reaction conditions to minimize coupling. • Ensure the stoichiometry of reactants is accurate.Friedel-Crafts Alkylation: • To avoid rearrangement, consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction).[5][7] • Use a large excess of cyclooctane (B165968) to favor monoalkylation.[7] |
| Difficult Purification of the Product | • Presence of multiple byproducts with boiling points close to this compound. | • Employ fractional distillation for separation of components with different boiling points. • For isomeric impurities, preparative gas chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: The most common byproducts are octane and bicyclooctyl. Octane is formed from the coupling of two butyl groups from the Grignard reagent (a Wurtz-type coupling reaction).[3] Bicyclooctyl can be formed from the coupling of two cyclooctyl radicals. Unreacted starting materials such as iodocyclooctane (B8577307) or bromocyclooctane (B72542) and the quenched Grignard reagent (butane) may also be present.
Q2: How can I prevent polyalkylation during the Friedel-Crafts alkylation of cyclooctane?
A2: Polyalkylation occurs because the initial product, this compound, is more reactive than cyclooctane itself.[6][7] To minimize this, you can use a large excess of cyclooctane relative to the alkylating agent.[7] This increases the probability that the electrophile will react with an unreacted cyclooctane molecule rather than a this compound molecule.
Q3: Why am I seeing sec-butylcyclooctane in my product mixture when I used n-butyl bromide for Friedel-Crafts alkylation?
A3: This is due to a carbocation rearrangement. The primary carbocation formed from n-butyl bromide can rearrange to a more stable secondary carbocation via a hydride shift before it alkylates the cyclooctane ring.[4][5] This results in the formation of sec-butylcyclooctane as a significant byproduct.
Q4: How can I avoid carbocation rearrangement in Friedel-Crafts alkylation?
A4: The most effective way to prevent carbocation rearrangement is to use a Friedel-Crafts acylation followed by a reduction reaction.[5][7] First, an acyl group is added to the cyclooctane ring using an acyl halide or anhydride. The resulting acylcyclooctane is then reduced to this compound using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[7] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.
Q5: What is the best analytical method to identify the byproducts in my this compound synthesis?
A5: Gas chromatography-mass spectrometry (GC-MS) is the ideal method for identifying byproducts in this compound synthesis.[9] GC separates the different components of your product mixture, and MS provides information about their molecular weight and fragmentation patterns, which can be used to elucidate their structures. By comparing the mass spectra of the unknown peaks to library databases, you can identify the byproducts.[9]
Experimental Protocols
Protocol for Byproduct Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for analyzing a crude sample from a this compound synthesis to identify potential byproducts.
1. Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum.
-
For each unexpected peak, analyze its mass spectrum.
-
Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to identify the compounds.
-
Pay close attention to the molecular ion peak and characteristic fragmentation patterns to confirm the identity of byproducts such as octane, sec-butylcyclooctane, and dibutylcyclooctanes.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Workflow for byproduct identification using GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Resolving peak tailing of Butylcyclooctane in gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Butylcyclooctane and other high-boiling point, non-polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in GC analysis?
A1: The most frequent cause of peak tailing for a non-polar, high-boiling point compound like this compound is the presence of active sites within the GC system. These sites, often exposed silanol (B1196071) groups on the surface of the inlet liner, glass wool, or the column itself, can cause a secondary retention mechanism for a portion of the analyte molecules, leading to delayed elution and asymmetrical peaks.[1]
Q2: Can the injection technique affect the peak shape of this compound?
A2: Yes, the injection technique is critical. For a high-boiling point compound like this compound, ensuring complete and rapid vaporization in the inlet is essential. A splitless injection is often preferred for trace analysis to maximize the transfer of the analyte to the column. However, if the analyte concentration is high, a split injection can provide sharper peaks by minimizing the time the analyte spends in the inlet.[2]
Q3: How does the carrier gas flow rate impact the peak shape of a high-boiling point compound?
A3: The carrier gas flow rate influences analysis time and peak shape. An optimal flow rate ensures that the analyte molecules move through the column in a compact band. If the flow rate is too low, diffusion can lead to broader peaks. Conversely, an excessively high flow rate may not allow for sufficient interaction with the stationary phase, potentially reducing separation efficiency. For high-boiling point compounds, a sufficient flow rate is also crucial to prevent condensation within the column.
Q4: My early eluting peaks are sharp, but my this compound peak is tailing. What should I investigate first?
A4: When later-eluting peaks, such as this compound, exhibit tailing while earlier peaks are symmetrical, it often points to issues related to the high boiling point of the analyte. The primary areas to investigate are the temperatures of the inlet and the column oven. The injector temperature may be too low for complete and rapid vaporization, or the oven temperature program may not be optimized to keep the high-boiling compound in the gas phase throughout the analysis.
Troubleshooting Guide: Resolving Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a logical workflow to troubleshoot this issue:
References
Technical Support Center: Gas Chromatography Analysis of Butylcyclooctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) analysis of Butylcyclooctane.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution between this compound and other peaks in my chromatogram. What are the initial steps to improve separation?
A1: Poor resolution in the GC analysis of this compound, a non-polar hydrocarbon, is a common issue that can often be addressed by systematically evaluating and optimizing your method parameters. The primary factors influencing resolution are the choice of GC column (stationary phase), the oven temperature program, and the carrier gas flow rate.
Initially, confirm that you are using an appropriate GC column. For a non-polar analyte like this compound, a non-polar stationary phase is the recommended starting point.[1] Interactions between non-polar compounds and a non-polar phase are primarily dispersive (van der Waals forces), and elution generally follows the boiling points of the analytes.[1]
If the column is appropriate, the next step is to optimize the oven temperature program. A slower temperature ramp rate generally provides better separation by allowing more time for the analytes to interact with the stationary phase.[2] Lastly, ensure your carrier gas flow rate is set to the optimal linear velocity for the carrier gas you are using (e.g., Helium or Hydrogen) to maximize column efficiency.[3]
Q2: Which type of GC column is most suitable for analyzing this compound?
A2: The selection of the GC column is the most critical factor in achieving good resolution. The choice is primarily dictated by the stationary phase. Since this compound (C12H24) is a non-polar aliphatic cyclic hydrocarbon, a non-polar stationary phase is the most appropriate choice.[4]
Commonly used non-polar stationary phases that are suitable for this analysis include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, RTX-1) : These are excellent general-purpose non-polar columns.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, RTX-5ms) : This phase is slightly more polar and can offer different selectivity for complex mixtures containing aromatic compounds, but is also very effective for hydrocarbons.
For separating isomers of hydrocarbons, specialized stationary phases like liquid crystals have shown high selectivity.[5] However, for general analysis of this compound, a standard non-polar column is usually sufficient.
Q3: My this compound peak is tailing. What are the potential causes and solutions?
A3: Peak tailing for a non-polar compound like this compound can indicate several potential issues within your GC system. Here are the common causes and their respective solutions:
-
Active Sites in the Inlet or Column: Although less common for non-polar hydrocarbons, active sites (e.g., exposed silica) in the inlet liner or the front of the column can cause peak tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, you can try trimming the first 10-20 cm from the inlet end.[6]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can manifest as tailing.[7]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Contamination: Contamination in the injector or at the head of the column can interfere with the peak shape.[7]
-
Solution: Clean the injector and replace the inlet liner and septum.[6]
-
-
Improper Column Installation: A poor column connection at the inlet or detector can cause dead volume, leading to peak tailing.
-
Solution: Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
-
Q4: Can I use a temperature program to improve the resolution of this compound from its isomers?
A4: Yes, temperature programming is a powerful tool for improving the resolution of closely eluting compounds like isomers.[2] A slower oven temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[8]
For a mixture of C12 hydrocarbons, starting with a relatively low oven temperature and a slow ramp rate is advisable. If you are experiencing co-elution, try decreasing the ramp rate in increments (e.g., from 10°C/min to 5°C/min or even 2°C/min) to see if resolution improves.[9] Be aware that slower ramp rates will lead to longer analysis times.[9]
Q5: How does the carrier gas flow rate affect the resolution of this compound?
A5: The carrier gas flow rate, or more precisely, the average linear velocity, has a significant impact on column efficiency and, therefore, on resolution. For every column and carrier gas combination, there is an optimal linear velocity that provides the maximum number of theoretical plates (highest efficiency). Deviating from this optimum will decrease efficiency and resolution.
-
Too low of a flow rate: Leads to increased longitudinal diffusion of the analyte band, causing peak broadening.
-
Too high of a flow rate: Reduces the time for mass transfer between the mobile and stationary phases, also leading to peak broadening.
For most applications, Helium or Hydrogen are the preferred carrier gases. Hydrogen allows for a higher optimal linear velocity and provides faster analysis times without a significant loss in efficiency.[3] It is crucial to set the flow rate to the optimum for your specific column dimensions and carrier gas.
Troubleshooting Guides
Issue 1: Poor Peak Resolution / Co-elution
Symptoms:
-
Two or more peaks are not baseline separated.
-
A single peak has a "shoulder" or is asymmetrical.[8]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Column Phase | This compound is non-polar. Ensure you are using a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).[1] |
| Sub-optimal Oven Temperature Program | The temperature ramp rate may be too fast. Decrease the ramp rate to increase the interaction time with the stationary phase and improve separation.[2] For example, reduce the ramp from 10°C/min to 5°C/min.[9] |
| Incorrect Carrier Gas Flow Rate | The carrier gas linear velocity may not be optimal. Adjust the flow rate to the recommended optimum for your column dimensions and carrier gas type to maximize efficiency.[3] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample.[7] |
Issue 2: Peak Tailing
Symptoms:
-
The backside of the this compound peak is elongated.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Active Sites | Use a deactivated inlet liner. Trim 10-20 cm from the inlet of the column if it is old.[6] |
| System Contamination | Clean the injector port and replace the septum and inlet liner.[7] |
| Poor Column Installation | Re-install the column, ensuring a clean cut and proper positioning in the injector and detector. |
| Sample Overload | Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[7] |
Issue 3: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent between injections. |
| Carryover from Previous Injection | Run a solvent blank after a concentrated sample to ensure the system is clean.[9] If carryover persists, clean the injector.[9] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and that gas traps are functioning correctly.[10] |
Data Presentation
Table 1: Effect of GC Oven Ramp Rate on Resolution and Analysis Time for C12 Hydrocarbon Isomers
| Oven Ramp Rate (°C/min) | Resolution (Rs) | Analysis Time (min) | Peak Width (at half height, sec) |
| 20 | 1.2 | 15 | 3.5 |
| 10 | 1.8 | 22 | 5.0 |
| 5 | 2.5 | 35 | 7.2 |
| 2 | 3.1 | 50 | 10.1 |
| Note: These are representative values to illustrate the general trend. Actual values will depend on the specific analytical conditions. |
Table 2: Influence of Carrier Gas and Linear Velocity on Column Efficiency
| Carrier Gas | Linear Velocity (cm/s) | Column Efficiency (Plates/meter) | Relative Analysis Time |
| Helium | 20 (Optimal) | 3500 | 1.0 |
| Helium | 40 (Supra-optimal) | 2800 | 0.5 |
| Hydrogen | 40 (Optimal) | 3800 | 0.5 |
| Hydrogen | 60 (Supra-optimal) | 3400 | 0.33 |
| Note: Illustrative data showing that Hydrogen can provide faster analysis with minimal loss of efficiency compared to Helium.[3] |
Experimental Protocols
Recommended GC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized based on the specific sample matrix and instrumentation.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/Splitless Inlet
-
Injector Temperature: 250°C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min (optimal for a 0.25 mm ID column).
-
Oven Temperature Program:
-
Initial Temperature: 60°C
-
Hold Time: 2 minutes
-
Ramp Rate: 10°C/min
-
Final Temperature: 280°C
-
Final Hold Time: 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for GC analysis.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. peakscientific.com [peakscientific.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. vurup.sk [vurup.sk]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Minimizing Thermal Decomposition of Butylcyclooctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal decomposition of Butylcyclooctane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition and why is it a concern for this compound?
A1: Thermal decomposition, or pyrolysis, is the breakdown of a compound at elevated temperatures.[1] For this compound, this process can lead to the formation of undesirable byproducts, compromising the integrity of experiments and the purity of the final products. The decomposition of cycloalkanes is a free-radical chain reaction that can be initiated by heat.[2]
Q2: At what temperature does this compound start to decompose?
Q3: What are the likely decomposition products of this compound?
A3: The thermal decomposition of alkylcycloalkanes generally involves ring-opening to form a diradical, followed by isomerization to an alkene or fragmentation into smaller molecules.[7] For this compound, potential decomposition products could include smaller cycloalkanes, alkenes (such as butene and ethene), and various radical species. The process is complex and can result in a mixture of smaller hydrocarbons.[8][9]
Q4: How can I minimize the thermal decomposition of this compound in my experiments?
A4: Minimizing thermal decomposition involves controlling key experimental parameters:
-
Temperature: Operate at the lowest possible temperature that allows for the desired reaction or process to occur.
-
Residence Time: Minimize the time that this compound is exposed to high temperatures.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can accelerate decomposition.
-
Inhibitors: Consider the use of chemical inhibitors that can terminate the free-radical chain reactions responsible for decomposition.
Q5: Are there any chemical inhibitors that can prevent the thermal decomposition of this compound?
A5: While specific inhibitors for this compound are not documented, various types of corrosion and polymerization inhibitors are used in the petroleum industry to stabilize hydrocarbons at high temperatures.[10][11] These include organic compounds containing nitrogen or sulfur, which can act as radical scavengers. The selection of an appropriate inhibitor would depend on the specific experimental conditions and potential interactions with other reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound at elevated temperatures.
| Problem | Possible Causes | Solutions |
| Unexpected side products detected | Thermal decomposition of this compound. | - Lower the reaction temperature. - Reduce the heating time. - Ensure a completely inert atmosphere. - Consider adding a radical scavenger/inhibitor. |
| Low yield of the desired product | Reactant loss due to thermal decomposition. | - Optimize the temperature and residence time to favor the desired reaction over decomposition. - Use a more efficient heating method to minimize exposure to excessive heat. |
| Discoloration of the reaction mixture | Formation of complex decomposition byproducts, potentially polymeric or aromatic compounds. | - Purge the system thoroughly with an inert gas before heating. - Analyze the discolored mixture to identify the byproducts and understand the decomposition pathway. |
| Inconsistent experimental results | Fluctuations in temperature or heating time leading to variable rates of decomposition. | - Implement precise temperature control measures. - Standardize the heating and cooling protocols for all experiments. |
Experimental Protocols
1. Protocol for a Jet-Stirred Reactor Experiment to Study Thermal Decomposition
A jet-stirred reactor (JSR) is an ideal apparatus for studying the kinetics of gas-phase reactions at constant temperature and pressure.[12][13]
-
Apparatus: A spherical fused silica (B1680970) reactor with four inlet nozzles.
-
Procedure:
-
Heat the reactor to the desired temperature (e.g., in the range of 700-1200 K).[14][15]
-
Introduce a gaseous mixture of this compound highly diluted in an inert gas (e.g., helium) into the reactor through the nozzles.
-
Maintain a constant pressure and residence time (typically a few seconds).
-
Continuously withdraw the reactor's contents.
-
Analyze the effluent gas using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.
-
2. Protocol for a Shock Tube Experiment to Investigate High-Temperature Decomposition
Shock tubes are used to study chemical kinetics at high temperatures and pressures by generating a shock wave to rapidly heat the test gas.[16][17]
-
Apparatus: A high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
Procedure:
-
Introduce a mixture of this compound and an inert gas into the driven section.
-
Pressurize the driver section with a light gas (e.g., helium) until the diaphragm ruptures, generating a shock wave.
-
The shock wave travels through the test gas, rapidly increasing its temperature and pressure (e.g., 1270–1550 K and ~9 bar).[5]
-
Monitor the species concentrations behind the reflected shock wave using techniques like photoionization mass spectrometry.[4][6]
-
3. Protocol for Flash Pyrolysis Coupled with Mass Spectrometry
Flash pyrolysis involves very rapid heating of a sample to induce decomposition, with immediate analysis of the products.[18]
-
Apparatus: A pyrolysis unit directly coupled to a mass spectrometer.
-
Procedure:
-
Place a small sample of this compound into the pyrolyzer.
-
Rapidly heat the sample to the target temperature (e.g., 500 °C).
-
The volatile decomposition products are immediately transferred to the mass spectrometer for analysis.
-
This technique provides real-time information on the initial decomposition pathways.[7]
-
Visualizations
Logical Workflow for Troubleshooting this compound Decomposition
Caption: Troubleshooting workflow for addressing this compound thermal decomposition.
Generalized Reaction Pathway for this compound Thermal Decomposition
Caption: A generalized reaction pathway for the thermal decomposition of this compound.
Experimental Workflow for Studying Thermal Decomposition
Caption: General experimental workflow for investigating the thermal decomposition of this compound.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Chemistry of Thermal Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]
- 7. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Corrosion inhibitors for the petroleum industry - Wikipedia [en.wikipedia.org]
- 11. Oil and Gas Corrosion Inhibitors | SLB [slb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 17. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Butylcyclooctane
This guide provides researchers, scientists, and drug development professionals with essential information for purifying Butylcyclooctane. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities largely depend on the synthetic route. For a typical synthesis involving the reaction of a cyclooctyl halide (e.g., iodocyclooctane) with a butylating agent (e.g., butylmagnesium bromide or n-butyllithium), common impurities include:
-
Unreacted Starting Materials: Iodocyclooctane (B8577307) is a common impurity if the reaction does not go to completion.
-
Side-Reaction Products:
-
Octane (B31449): Formed from the coupling of two butyl groups from the organometallic reagent.[1]
-
Bicyclooctyl: Results from the coupling of two cyclooctyl radicals or via a Wurtz-type reaction.
-
-
Solvent Residues: Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents in Grignard or organolithium reactions and can be present in the crude product.
Q2: My GC-MS analysis shows several peaks besides my product. How can I identify them?
A2: The identity of unknown peaks can be inferred from their mass spectra and retention times.
-
Mass Spectrometry (MS): Compare the fragmentation patterns of the impurity peaks with library data for likely candidates (octane, bicyclooctyl, iodocyclooctane).
-
Retention Time: In a standard non-polar GC column, compounds generally elute in order of increasing boiling point.[2] Octane, having a lower boiling point than this compound, will elute earlier. Iodocyclooctane and Bicyclooctyl, with higher boiling points, will elute later.
Q3: I'm having trouble separating a persistent impurity. What should I do?
A3: If a standard purification method fails, consider the following:
-
Identify the Impurity: Use analytical techniques like GC-MS and NMR to identify the structure of the impurity. Knowing its properties (polarity, boiling point) is crucial for selecting an appropriate purification strategy.
-
Multi-Step Purification: A combination of methods is often effective. For instance, perform a fractional distillation first to remove impurities with significantly different boiling points, followed by column chromatography to separate impurities with similar boiling points but different polarities.
-
Reaction Work-up: Re-evaluate your reaction work-up procedure. An acidic or basic wash can help remove certain types of byproducts before the main purification step.
Q4: How can I choose the best purification method for this compound?
A4: The choice depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is the preferred method for separating liquids with different boiling points.[3] It is highly effective for removing lower-boiling impurities like octane and higher-boiling impurities like iodocyclooctane on a larger scale.
-
Column Chromatography: This technique separates compounds based on polarity.[4] Since this compound is a non-polar alkane, column chromatography is excellent for removing more polar impurities that may not be efficiently removed by distillation.
Below is a workflow to guide your troubleshooting process.
Data Presentation: Purification Method Selection
The following table summarizes the effectiveness of different purification techniques for removing common impurities from this compound.
| Impurity | Boiling Point (°C) | Polarity | Recommended Primary Method | Notes |
| This compound (Product) | ~232 | Non-polar | - | Target compound. |
| Octane | 125-127[5] | Non-polar | Fractional Distillation | Significantly lower boiling point allows for easy separation.[6] |
| Iodocyclooctane | ~150-160 (at reduced pressure)[7] | Moderately Polar | Fractional Distillation | Boiling point is different enough for separation. Can also be removed by chromatography. |
| Bicyclooctyl | > 250 (estimated) | Non-polar | Fractional Distillation | Higher boiling point than the product. Separation may require a good fractionation column. |
| THF (Solvent) | 66 | Polar | Simple Distillation / Rotovap | Easily removed under reduced pressure due to its low boiling point. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating components with different boiling points, such as removing octane and unreacted iodocyclooctane.[3]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual solvents and octane (distilling around 125-127°C).[1]
-
Product Fraction: Once the temperature stabilizes at the boiling point of this compound (~232°C), change the receiving flask to collect the pure product.
-
High-Boiling Residue: Stop the distillation before the flask runs dry. The remaining liquid will contain higher-boiling impurities like Bicyclooctyl.
-
-
Analysis: Analyze the purity of the collected product fraction using Gas Chromatography (GC).
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing polar impurities. Since this compound is very non-polar, it will elute quickly using a non-polar solvent.[8]
Materials:
-
Crude this compound
-
Silica (B1680970) gel or Alumina (B75360) (for non-polar compounds, neutral alumina can be a good choice)
-
Chromatography column
-
Non-polar eluent (e.g., Hexane or Petroleum Ether)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent (e.g., hexane).
-
Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica/sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Since this compound is non-polar, it will be in the first fractions to come off the column.[8]
-
Polar impurities will remain adsorbed to the silica gel for longer.
-
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This is a standard method to assess the purity of the final product. Non-polar columns are ideal for separating hydrocarbons, often based on boiling points.[2]
Typical GC Parameters:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Non-polar capillary column (e.g., 100% dimethylpolysiloxane).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/minute to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL of a dilute solution of the sample in hexane.
Procedure:
-
Prepare a dilute solution of your purified this compound in a volatile solvent like hexane.
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound.
-
Calculate purity by integrating the peak areas. The purity percentage is calculated as: (Area of Product Peak / Total Area of All Peaks) * 100.
References
- 1. Octane - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Column Chromatography [sites.pitt.edu]
- 5. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. energyeducation.ca [energyeducation.ca]
- 7. Buy Iodocyclooctane (EVT-8710293) | 1556-10-1 [evitachem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. The Optimal Choice for Detailed Hydrocarbon Analysis [phenomenex.com]
Technical Support Center: Strategies for Scaling Up Butylcyclooctane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Butylcyclooctane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale experiments and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A prevalent and practical two-step synthesis route starts from cyclooctanone (B32682). The first step involves a Grignard reaction between cyclooctanone and butylmagnesium bromide to produce the tertiary alcohol, 1-butylcyclooctanol. The second step is a dehydration of the alcohol to form butylcyclooctene, followed by a catalytic hydrogenation to yield the final product, this compound.
Q2: What are the primary challenges when scaling up the Grignard reaction for 1-butylcyclooctanol synthesis?
A2: Scaling up the Grignard reaction presents several challenges. These include:
-
Initiation: Difficulty in initiating the Grignard reagent formation, often due to a passivating layer of magnesium oxide on the magnesium turnings.
-
Exothermic Reaction: The Grignard reaction is highly exothermic, and efficient heat dissipation is critical to prevent runaway reactions, especially on a larger scale.
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air. Maintaining strictly anhydrous and inert conditions is crucial for high yields and can be more challenging in larger reactors.
-
Side Reactions: Increased potential for side reactions such as Wurtz coupling and enolization of the cyclooctanone.
Q3: What are the key considerations for the dehydration of 1-butylcyclooctanol?
A3: The acid-catalyzed dehydration of 1-butylcyclooctanol requires careful control of reaction conditions. Key considerations include:
-
Choice of Acid: Strong acids like sulfuric acid or phosphoric acid are typically used.[1][2] The choice and concentration of the acid can influence the reaction rate and the formation of byproducts.
-
Temperature Control: The reaction temperature is a critical parameter. For tertiary alcohols, dehydration typically occurs at milder temperatures (25°– 80°C) compared to secondary or primary alcohols.[1][2] Overheating can lead to charring and the formation of undesired side products.
-
Carbocation Rearrangements: Although less common with a tertiary alcohol leading to a substituted cycloalkene, the possibility of carbocation rearrangements should be considered, which could lead to isomeric alkene byproducts.
Q4: Which catalyst is recommended for the hydrogenation of butylcyclooctene?
A4: For the hydrogenation of an alkene like butylcyclooctene to the corresponding alkane, common heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are effective.[3][4] The choice of catalyst and solvent can influence the reaction rate and selectivity.
Troubleshooting Guides
Grignard Reaction: Synthesis of 1-Butylcyclooctanol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reagent Formation | Magnesium turnings are coated with an oxide layer. Traces of moisture in glassware or solvent. | Activate magnesium turnings by crushing them gently in a mortar and pestle before use. A small crystal of iodine can be added to the reaction mixture; the disappearance of the purple color indicates initiation. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Low Yield of 1-Butylcyclooctanol | Incomplete reaction. Side reactions such as Wurtz coupling (formation of octane (B31449) and bicyclooctyl). Enolization of cyclooctanone by the Grignard reagent. | Ensure the Grignard reagent has fully formed before adding the cyclooctanone. Add the butyl bromide solution slowly to the magnesium turnings to maintain a gentle reflux. Add the cyclooctanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Formation of a Significant Amount of Biphenyl (if bromobenzene (B47551) is used as a reference) | Wurtz-Fittig type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Product is Contaminated with Starting Material (Cyclooctanone) | Insufficient Grignard reagent. Inefficient quenching of the reaction. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure thorough mixing during the quenching step with a saturated aqueous ammonium (B1175870) chloride solution. |
Dehydration of 1-Butylcyclooctanol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Butylcyclooctene | Incomplete dehydration. Polymerization of the alkene product. | Increase the reaction temperature or use a stronger acid catalyst. However, be cautious of charring. Distill the alkene as it is formed to shift the equilibrium and prevent polymerization. |
| Formation of Multiple Isomeric Alkenes | Carbocation rearrangement. | This is less likely with a tertiary carbocation intermediate but can be minimized by using milder dehydration conditions (e.g., using iodine or p-toluenesulfonic acid). |
| Charring of the Reaction Mixture | Reaction temperature is too high. Acid concentration is too high. | Reduce the reaction temperature. Use a lower concentration of the acid catalyst. |
Hydrogenation of Butylcyclooctene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrogenation | Inactive catalyst. Insufficient hydrogen pressure. Insufficient reaction time. | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned. Increase the hydrogen pressure. Increase the reaction time or temperature. |
| Low Product Purity | Presence of side products from the previous dehydration step. Isomerization of the double bond before hydrogenation. | Purify the butylcyclooctene before hydrogenation. Optimize the hydrogenation conditions to minimize isomerization. |
Experimental Protocols
Protocol 1: Synthesis of 1-Butylcyclooctanol (Grignard Reaction)
Materials:
-
Magnesium turnings
-
Butyl bromide
-
Cyclooctanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether. Add a few drops of butyl bromide (1.0 equivalent) to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining butyl bromide dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclooctanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve cyclooctanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1-butylcyclooctanol can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Dehydration and Hydrogenation)
Part A: Dehydration of 1-Butylcyclooctanol
Materials:
-
1-Butylcyclooctanol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Place 1-butylcyclooctanol in a round-bottom flask equipped with a distillation apparatus.
-
Dehydration: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Heat the mixture to the appropriate temperature for tertiary alcohol dehydration (typically 25-80 °C).[1][2] The butylcyclooctene product will distill as it is formed.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate.
Part B: Hydrogenation of Butylcyclooctene
Materials:
-
Butylcyclooctene
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol (B145695) or ethyl acetate (B1210297) (solvent)
-
Hydrogen gas
Procedure:
-
Setup: Dissolve butylcyclooctene in a suitable solvent like ethanol in a hydrogenation vessel.
-
Hydrogenation: Add the Pd/C catalyst to the solution. Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain this compound.
Expected Yield: The dehydration and hydrogenation steps are generally high-yielding, often exceeding 90% for each step under optimized conditions.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Reactants | Key Reagents/Catalysts | Typical Temperature | Typical Reaction Time | Estimated Yield |
| Grignard Reaction | Cyclooctanone, Butylmagnesium bromide | Anhydrous Diethyl Ether/THF | 0 °C to reflux | 2-4 hours | 50-70% |
| Dehydration | 1-Butylcyclooctanol | H₂SO₄ or H₃PO₄ | 25-80 °C | 1-3 hours | >90% |
| Hydrogenation | Butylcyclooctene | Pd/C, H₂ | Room Temperature | 2-6 hours | >95% |
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantitative analysis of Butylcyclooctane. The information presented is intended to assist researchers and analytical scientists in selecting and validating an appropriate method for their specific application, aligning with industry standards for accuracy, precision, and reliability. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction to this compound Analysis
This compound is a saturated cyclic hydrocarbon. Accurate and precise quantification of this and related compounds is essential in various fields, including pharmaceutical development, where it might be present as an impurity, a starting material, or a metabolite. The choice of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide focuses on the validation of three widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Performance of Analytical Methods
The selection of an optimal analytical method is a critical step in the development of robust and reliable quantitative assays. The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and LC-MS for the analysis of a semi-volatile, non-polar compound like this compound. The data presented is representative of what can be achieved with properly optimized and validated methods.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Moderate; based on retention time. Potential for co-elution with matrix components. | High; based on retention time and mass-to-charge ratio (m/z) of fragment ions. | Very High; based on retention time, parent ion, and daughter ion transitions (in MS/MS mode). |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Range | 1 - 1000 µg/mL | 0.1 - 500 µg/mL | 0.01 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.015 µg/mL |
| Robustness | Good | Good | Moderate |
| Throughput | High | Medium | Medium |
Experimental Workflow and Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[6] The general workflow for validating a quantitative method for this compound is depicted in the following diagram.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Butylcyclooctane and Other Cycloalkane Solvents for Pharmaceutical Applications
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a synthetic process. While traditional cycloalkanes like cyclohexane (B81311) have long been utilized, the exploration of alternative solvents such as Butylcyclooctane is driven by the continuous search for improved performance and greener chemical processes. This guide provides a comprehensive comparison of this compound with other common cycloalkane solvents, supported by physicochemical data and standardized experimental protocols to aid researchers in making informed decisions.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its behavior in various applications. The following table summarizes the key physicochemical properties of this compound alongside other commonly used cycloalkane solvents.
| Property | This compound | Cyclohexane | Cycloheptane | Cyclooctane | Methylcyclohexane (B89554) |
| Molecular Formula | C₁₂H₂₄ | C₆H₁₂ | C₇H₁₄ | C₈H₁₆ | C₇H₁₄ |
| Molecular Weight ( g/mol ) | 168.32[1] | 84.16[2] | 98.19 | 112.21[3] | 98.19 |
| Boiling Point (°C) | ~232.3[4] | 80.7[2] | 118.4 | 151[3] | 101 |
| Melting Point (°C) | - | 6.55 | -12 | 14.8 | -126.3 |
| Density (g/mL at 20°C) | ~0.826[4] | 0.779[2] | 0.811 | ~0.834 (at 25°C) | 0.770 |
| Water Solubility | Insoluble | Slightly soluble | Insoluble | Insoluble | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | ~4.54[4] | 3.44 | 4.0 | 4.2 | 3.61 |
Note: Some data for this compound are estimated due to limited available literature.
Performance Comparison in Pharmaceutical Applications
Direct comparative experimental data for this compound against other cycloalkanes in specific pharmaceutical applications is scarce in publicly available literature. However, based on their physicochemical properties, we can infer potential performance differences and propose standardized protocols for their evaluation.
Solubility of Active Pharmaceutical Ingredients (APIs)
A solvent's ability to dissolve an API is fundamental to its utility in synthesis, purification, and formulation. The higher boiling point and larger molecular structure of this compound suggest it may be a suitable solvent for higher molecular weight and more non-polar APIs, particularly at elevated temperatures.
Experimental Protocol: API Solubility Screening
This protocol outlines a general procedure for comparing the solubility of a target API in various cycloalkane solvents.
Objective: To determine and compare the saturation solubility of an API in this compound, cyclohexane, cycloheptane, cyclooctane, and methylcyclohexane at ambient and elevated temperatures.
Materials:
-
Target API (powdered)
-
This compound
-
Cyclohexane
-
Cycloheptane
-
Cyclooctane
-
Methylcyclohexane
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled heating block or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to a known volume (e.g., 2 mL) of each cycloalkane solvent in separate vials.
-
Seal the vials tightly.
-
Stir the suspensions at a constant rate (e.g., 300 rpm) at the desired temperatures (e.g., 25°C and 50°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, stop stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the API of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the API in the sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the API in each solvent (in mg/mL or mol/L) using the determined concentration and the dilution factor.
-
Data Presentation: The results should be presented in a table comparing the solubility of the API in each solvent at the different temperatures tested.
Reaction Kinetics and Solvent Effects
The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[5] The non-polar nature of cycloalkanes makes them suitable for reactions involving non-polar species. The higher boiling point of this compound allows for conducting reactions at higher temperatures, which can be advantageous for reactions with high activation energies.
Experimental Protocol: Comparative Reaction Kinetics Study
This protocol provides a framework for comparing the effect of different cycloalkane solvents on the rate of a chemical reaction.
Objective: To compare the reaction rate constants of a model reaction in this compound, cyclohexane, and other cycloalkanes.
Model Reaction: A well-characterized organic reaction with readily monitorable starting materials and products (e.g., a substitution or elimination reaction).
Materials:
-
Reactants for the model reaction
-
Internal standard (a non-reactive compound for GC or HPLC quantification)
-
Cycloalkane solvents to be tested
-
Reaction vessel equipped with a condenser, stirrer, and temperature control
-
Gas Chromatography (GC) or HPLC system
-
Autosampler and appropriate columns
Procedure:
-
Reaction Setup:
-
In separate reaction vessels, dissolve the reactants and the internal standard in each of the cycloalkane solvents.
-
Bring the reaction mixtures to the desired temperature under constant stirring.
-
-
Reaction Monitoring:
-
Start the reaction (e.g., by adding a catalyst or the final reactant).
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Prepare the quenched samples for analysis by GC or HPLC.
-
-
Quantification:
-
Analyze the samples to determine the concentration of the starting material(s) and/or product(s) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time for each solvent.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Depending on the reaction order, calculate the rate constant (k) for the reaction in each solvent.
-
Data Presentation: The kinetic data, including initial rates and rate constants, should be tabulated for easy comparison across the different cycloalkane solvents.
Green Chemistry and Safety Considerations
In modern drug development, the environmental impact and safety profile of a solvent are paramount. "Green" solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources.[6][7]
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate a general solvent selection workflow and a typical solubility screening protocol.
Conclusion
This compound presents itself as a potentially valuable, high-boiling point, non-polar solvent for specific applications in the pharmaceutical industry. While direct comparative performance data with other cycloalkanes is limited, its distinct physicochemical properties suggest it could offer advantages in scenarios requiring higher reaction temperatures or the dissolution of large, non-polar molecules. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate and compare this compound with other cycloalkane solvents, enabling data-driven decisions in process development and optimization. As the industry continues to embrace green chemistry principles, the evaluation of novel solvents like this compound will be crucial in developing more sustainable and efficient pharmaceutical manufacturing processes.
References
- 1. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane for Extraction: An Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. mgesjournals.com [mgesjournals.com]
- 7. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
Butylcyclooctane vs. Decalin: A Comparative Guide for High-Boiling Solvents in Research and Development
In the landscape of high-boiling solvents, the selection of an appropriate medium is paramount for the success of chemical reactions, particularly those requiring elevated temperatures. This guide provides a comprehensive comparison of two such solvents: butylcyclooctane and decalin (decahydronaphthalene). This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on solvent selection based on physicochemical properties, performance, and safety considerations.
Physicochemical Properties: A Head-to-Head Comparison
Both this compound and decalin are cyclic aliphatic hydrocarbons, a characteristic that imparts them with high boiling points and stability at elevated temperatures. Decalin is a well-characterized solvent available as a mixture of cis and trans isomers, with the trans isomer being more thermodynamically stable.[1] this compound, a larger cycloalkane derivative, is less commonly used, and detailed experimental data on its performance as a solvent is less readily available.
For easy comparison, the key physicochemical properties of both solvents are summarized in the table below.
| Property | This compound | Decalin (mixture of isomers) |
| Molecular Formula | C₁₂H₂₄ | C₁₀H₁₈ |
| Molecular Weight | 168.32 g/mol | 138.25 g/mol [2] |
| Boiling Point | ~232.3 °C (estimate)[3] | 189 - 191 °C[4] |
| Melting Point | Not available | -43 °C[4] |
| Density | 0.826 g/cm³[3] | 0.882 g/cm³[4] |
| Flash Point | Not available | 57.2 °C[4] |
| Water Solubility | Insoluble (predicted) | Insoluble[2] |
| logP (Octanol/Water) | 4.53710[3] | ~4.6 |
Performance as High-Boiling Solvents
Decalin has a long history of use as a high-boiling solvent in a variety of chemical transformations. Its inert nature and high boiling point make it suitable for reactions requiring sustained high temperatures.[4][5] It is a solvent for many resins, fats, and waxes.[5]
This compound , while less documented in the scientific literature as a reaction solvent, can be inferred to possess similar characteristics to other high-boiling aliphatic hydrocarbons.[6][7] Its higher boiling point compared to decalin could be advantageous for reactions requiring even more extreme temperatures. However, the lack of published experimental data on its performance in terms of reaction yields, kinetics, and product selectivity is a significant limitation for its adoption.
Due to the scarcity of direct comparative studies, a definitive performance comparison based on experimental data is not currently possible. Researchers considering this compound are encouraged to perform initial screening experiments to evaluate its suitability for their specific application.
Experimental Protocols: A Case Study with Decalin
The following is a representative experimental protocol for a bromination reaction using decalin as a high-boiling solvent. This protocol is provided for illustrative purposes and should be adapted based on the specific requirements of the reaction.
High-Temperature Bromination of Decalin
Objective: To illustrate the use of decalin as a high-boiling solvent in a halogenation reaction.
Materials:
-
Decalin (mixture of isomers)
-
Bromine
-
Hexane (for crystallization)
Procedure:
-
Decalin (e.g., 0.14 mol) is heated to 150 °C in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Bromine (e.g., 5.0 equivalents) is added dropwise to the heated decalin over a period of 1.5 hours.
-
The reaction mixture is stirred at 150 °C for an additional 30 minutes after the addition of bromine is complete.
-
The reaction mixture is cooled to room temperature, and the major product, a tetrabromide derivative, is isolated by crystallization from hexane.
Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as both bromine and decalin present health and safety hazards.
Safety and Handling
Both this compound and decalin are flammable hydrocarbons and should be handled with care. The following table summarizes key safety information.
| Hazard | This compound | Decalin |
| Flammability | Flammable (predicted) | Flammable liquid and vapor |
| Toxicity | Data not readily available | Toxic if inhaled, may be fatal if swallowed and enters airways, causes severe skin burns and eye damage.[4] |
| Peroxide Formation | Possible upon storage with air exposure | Can form explosive peroxides upon storage in the presence of air.[1][5] |
| Handling | Use in a well-ventilated area, away from ignition sources. | Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment. |
Logical Framework for Solvent Selection
The choice between this compound and decalin as a high-boiling solvent will depend on the specific requirements of the chemical reaction. The following decision-making workflow can guide the selection process.
Caption: A flowchart to guide the selection between this compound and decalin.
Signaling Pathway for Solvent-Reactant Interaction
The primary role of these non-polar solvents is to provide a medium for the reaction to occur without directly participating in the chemical transformation. The interaction is primarily based on van der Waals forces.
Caption: Simplified interaction pathway of a non-polar solvent in a chemical reaction.
Conclusion
Decalin is a well-established and characterized high-boiling solvent with a significant body of literature supporting its use in a variety of chemical applications. Its physicochemical properties and safety profile are well-documented, making it a reliable choice for reactions requiring temperatures up to approximately 190 °C.
This compound presents a potential alternative for reactions that necessitate a higher boiling point. However, the current lack of comprehensive experimental data on its performance as a reaction solvent is a major drawback. Researchers interested in utilizing this compound should be prepared to conduct preliminary investigations to validate its suitability for their specific needs. As more research becomes available, the position of this compound in the arsenal (B13267) of high-boiling solvents may become more clearly defined.
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. Decaline (Decahydronaphthalene) Solvent|For Research [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. rbproductsinc.com [rbproductsinc.com]
- 7. High-Performance Aliphatic Solvents [ciscochem.com]
Comparative Analysis of Substituted Cyclooctane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclooctane (B165968) ring, a versatile eight-membered carbocycle, represents a valuable scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This guide provides a comparative analysis of the biological activities of various substituted cyclooctane derivatives, supported by experimental data from recent studies. The focus is on their potential as antimicrobial and anticancer agents.
Performance Comparison of Cyclooctane Derivatives
The biological activity of cyclooctane derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the in vitro antimicrobial and cytotoxic activities of several synthesized cyclooctane analogues.
Antimicrobial Activity
A study on cyclooctanone-based heterocycles revealed that strategic modifications can lead to potent antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.
Table 1: Antimicrobial Activity (MIC in μg/mL) of Selected Cyclooctane Derivatives [1][2]
| Compound | Listeria monocytogenes | Methicillin-resistant Staphylococcus aureus (MRSA) | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| 2-((p-sulfonamidophenyl)methylene)cyclooctanone (5) | Excellent Activity | - | - | - | - |
| Derivative 55 | - | 9 | - | 11 | - |
| Derivative 56 | - | 9 | - | 12 | - |
| Vancomycin (Control) | - | 18 | - | - | - |
| Ciprofloxacin (Control) | - | - | - | 25 | - |
Note: A lower MIC value indicates greater antimicrobial activity. Specific values for compound 5 were not provided in the source, only a qualitative assessment of "excellent activity" against Listeria monocytogenes.[1]
Cytotoxic Activity
In the realm of oncology, cyclooctane-containing isoxazoline (B3343090) derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potency of a compound.
Table 2: Cytotoxicity (IC50 in µM) of Cyclooctane-Containing Isoxazoline Derivatives [3]
| Compound | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Isoxazoline 1 | 25.3 | >100 | >100 |
| Isoxazoline 2 | 17.7 | >100 | >100 |
| Isoxazoline 5g | 58.8 | >100 | >100 |
| Isoxazoline 5j | 20.4 | >100 | >100 |
Note: A lower IC50 value indicates greater cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the microbial suspension (growth control), and a standard antibiotic (e.g., Vancomycin, Ciprofloxacin) are included.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of Butylcyclooctane derivatives.
Caption: Workflow for an in vitro cytotoxicity assay.
References
Purity Assessment of Commercial Butylcyclooctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, the purity of a compound is a critical determinant of its efficacy, safety, and reproducibility in research and development. Butylcyclooctane, a high-boiling point cycloalkane, finds utility in various applications, including as a non-polar solvent and a potential intermediate in organic synthesis. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound, offers insights into potential impurities, and benchmarks its performance against relevant alternatives.
Purity Analysis of this compound
The most robust and widely accepted method for determining the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Hypothetical Purity Profile of Commercial this compound
The following table summarizes a hypothetical, yet realistic, purity analysis of a commercial this compound sample, alongside a high-purity research-grade sample, as determined by GC-MS.
| Compound | Commercial Grade (Area %) | Research Grade (Area %) | Potential Origin |
| This compound | 98.50 | >99.9 | Target Molecule |
| Iodocyclooctane | 0.25 | <0.01 | Unreacted Starting Material |
| 1-Butylcyclooctene | 0.50 | <0.01 | Incomplete Reduction Byproduct |
| sec-Butylcyclooctane | 0.35 | <0.01 | Isomeric Impurity |
| Diethyl Ether | 0.15 | Not Detected | Residual Synthesis Solvent |
| Unidentified Species | 0.25 | <0.05 | Byproducts/Contaminants |
Experimental Protocol: GC-MS Purity Assay
Objective: To separate, identify, and quantify the components in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound sample.
-
Dichloromethane (solvent), HPLC grade.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in dichloromethane.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow (Helium): 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each component based on the integrated peak area.
-
Visualization of the Analytical Workflow
Understanding Potential Impurities
The likely commercial synthesis of this compound involves a Grignard reaction between a butylmagnesium halide and cyclooctanone, followed by dehydration and reduction. This pathway can introduce several types of impurities.
Logical Pathway of Impurity Formation
Performance Comparison with Alternatives
This compound's high boiling point (approximately 232°C) and non-polar nature make it a suitable candidate for applications requiring a stable, inert solvent at elevated temperatures.[1] Here, we compare it with other common high-boiling point non-polar solvents.
Comparative Properties of High-Boiling Point Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Key Advantages | Key Disadvantages |
| This compound | ~232 | ~0.826 | Non-polar | High thermal stability, low reactivity | Higher cost, potential for isomeric impurities |
| Decahydronaphthalene (Decalin) | ~190 | ~0.880 | Non-polar | Good solvent for many non-polar compounds, readily available | Lower boiling point than this compound |
| Tetrahydronaphthalene (Tetralin) | ~207 | ~0.970 | Non-polar | Good hydrogen-donor solvent | Can be oxidized at high temperatures |
| Diphenyl Ether | ~259 | ~1.07 | Non-polar | Very high boiling point, excellent thermal stability | Can have a strong odor, higher freezing point |
Considerations for Solvent Selection
The choice of a high-boiling point solvent is dictated by the specific requirements of the application:
-
Reaction Temperature: The solvent's boiling point must be higher than the desired reaction temperature.
-
Solubility: The solvent must effectively dissolve the reactants and reagents.
-
Inertness: The solvent should not participate in or interfere with the chemical reaction.
-
Downstream Processing: The ease of solvent removal after the reaction is a critical factor.
Conclusion
The purity of commercial this compound can be reliably assessed using GC-MS, which provides detailed information on the identity and quantity of any impurities. Understanding the synthetic route is crucial for anticipating potential contaminants, which primarily include unreacted starting materials, reaction intermediates, and isomers. When considering this compound as a high-boiling point non-polar solvent, a thorough evaluation of its properties against alternatives like decalin, tetralin, and diphenyl ether is essential to ensure optimal performance and process efficiency. For applications in research and drug development, the use of high-purity, well-characterized this compound is paramount for generating reliable and reproducible results.
References
Establishing Butylcyclooctane as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butylcyclooctane with established non-polar reference standards, n-Dodecane and Decalin. It presents a framework for establishing this compound as a reference standard, supported by hypothetical experimental data and detailed analytical protocols. This document is intended to serve as a practical resource for researchers and professionals involved in analytical method development, quality control, and drug discovery.
Introduction to this compound as a Potential Reference Standard
This compound (C12H24) is a saturated cyclic hydrocarbon. Its stable, non-polar nature and high boiling point make it a promising candidate for use as a reference standard in various analytical applications. Potential uses include serving as a high-boiling-point marker in gas chromatography (GC), a non-polar reference material in spectroscopic analyses, or as a well-characterized starting material in synthetic chemistry. The establishment of this compound as a certified reference material requires rigorous characterization of its identity, purity, and stability.
Comparative Analysis of this compound and Alternative Standards
To objectively evaluate the suitability of this compound as a reference standard, its key quality attributes are compared against two commonly used non-polar standards: n-Dodecane and Decalin (a mixture of cis and trans isomers). The following tables summarize the hypothetical data obtained from a comprehensive analytical characterization.
Table 1: Purity and Physicochemical Properties
| Property | This compound | n-Dodecane | Decalin (cis/trans mixture) |
| Molecular Formula | C12H24 | C12H26 | C10H18 |
| Molecular Weight ( g/mol ) | 168.32 | 170.33 | 138.25 |
| Boiling Point (°C) | 217 | 216.3 | ~190 |
| Density (g/mL at 20°C) | ~0.84 | 0.75 | ~0.88 |
| Purity by GC-FID (%) | 99.8% | ≥99.5% | ≥98.5% |
| Water Content (Karl Fischer, %) | <0.01% | <0.02% | <0.02% |
Table 2: Identity Confirmation Data
| Analytical Technique | This compound (Hypothetical Data) | n-Dodecane (Expected) | Decalin (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.88 (t, 3H), 1.20-1.60 (m, 21H) | δ 0.88 (t, 6H), 1.26 (s, 20H) | Complex multiplets δ 0.8-2.0 |
| ¹³C NMR (CDCl₃, 100 MHz) | Multiple peaks in the aliphatic region (δ 14-40) | δ 14.1, 22.7, 29.4, 29.7, 31.9 | Multiple peaks in the aliphatic region (δ 20-50) |
| FT-IR (neat, cm⁻¹) | 2925, 2855 (C-H stretch), 1465 (C-H bend) | 2924, 2853 (C-H stretch), 1467 (C-H bend) | 2922, 2851 (C-H stretch), 1447 (C-H bend) |
| Mass Spec (EI, m/z) | 168 (M+), 111, 83, 69, 55, 41 | 170 (M+), 85, 71, 57, 43 | 138 (M+), 96, 81, 67, 55, 41 |
Table 3: Accelerated Stability Study (6 Months at 40°C / 75% RH)
| Timepoint | This compound Purity (%) | n-Dodecane Purity (%) | Decalin Purity (%) | Appearance |
| Initial | 99.8 | 99.7 | 98.8 | Clear, colorless liquid |
| 3 Months | 99.8 | 99.7 | 98.7 | No change |
| 6 Months | 99.7 | 99.6 | 98.6 | No change |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and compare it with n-Dodecane and Decalin.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless
Procedure:
-
Sample Preparation: Prepare a solution of the analyte (this compound, n-Dodecane, or Decalin) in a suitable solvent (e.g., hexane (B92381) or isooctane) at a concentration of approximately 1 mg/mL.
-
GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 3: Accelerated Stability Testing
Objective: To evaluate the stability of this compound under accelerated environmental conditions.[1][2]
Procedure:
-
Sample Storage: Place accurately weighed samples of this compound in sealed, amber glass vials. Store the vials in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.
-
Testing Schedule: Analyze the samples at initial (time 0), 3-month, and 6-month time points.[2]
-
Analysis: At each time point, assess the purity of the sample using the GC-FID protocol (Protocol 1) and visually inspect for any changes in appearance (e.g., color, clarity).
-
Data Evaluation: Compare the purity results over time to the initial value. A significant change is typically defined as a decrease in purity of more than 0.5%.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz are provided below to illustrate key processes in establishing and utilizing a reference standard.
Caption: Workflow for Establishing a New Chemical Reference Standard.
References
Comparative Guide to Analytical Methods for Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Butylcyclooctane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). The information presented is based on established methodologies for the analysis of volatile hydrocarbons and non-polar compounds.
Method Comparison
Both GC-FID and RP-HPLC-UV are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.
-
Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It generally offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is highly responsive to hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a viable option. Since this compound is a non-polar compound, a reversed-phase method with a non-polar stationary phase (like C18) and a polar mobile phase would be appropriate.[1] UV detection is possible if the analyte possesses a suitable chromophore or if analysis is performed at low wavelengths, though sensitivity may be lower compared to GC-FID for a simple hydrocarbon.
Quantitative Data Summary
The following table summarizes typical performance characteristics for GC-FID and RP-HPLC-UV methods based on the analysis of similar C12 hydrocarbons.[2][3][4]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet Detection (RP-HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL[3] | 0.2 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/mL | 0.7 - 3 µg/mL |
| Linearity (R²) | ≥ 0.999[5] | ≥ 0.999 |
| Precision (%RSD) | < 2%[5] | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
If necessary, use an internal standard (e.g., a non-interfering hydrocarbon) to improve precision.
2. GC-FID Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Integrate the peak area of this compound and the internal standard (if used).
-
Quantify the concentration using a calibration curve prepared from standards of known concentrations.
Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet Detection (RP-HPLC-UV) Protocol
This protocol is a general guideline and may require optimization.
1. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the linear range (e.g., 1-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. RP-HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of HPLC-grade water (A) and acetonitrile (B52724) (B).
-
Gradient: Start with 70% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of this compound).
3. Data Analysis:
-
Identify the this compound peak by its retention time from a standard injection.
-
Integrate the peak area.
-
Calculate the concentration using a calibration curve generated from a series of standards.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to GC Columns for the Analysis of Butylcyclooctane
For researchers, scientists, and drug development professionals engaged in the analysis of high molecular weight branched alkanes such as butylcyclooctane, the selection of an appropriate gas chromatography (GC) column is a critical determinant of analytical success. The inherent challenge in separating structurally similar isomers with high boiling points necessitates a careful consideration of the GC column's stationary phase, dimensions, and thermal stability. This guide provides a comprehensive comparison of suitable GC columns for this compound analysis, supported by general experimental data and detailed protocols.
The separation of non-polar compounds like this compound is primarily governed by their boiling points.[1][2] Consequently, non-polar stationary phases are the industry standard for this class of analytes.[1] Columns with enhanced thermal stability are crucial to withstand the high temperatures required for the elution of high molecular weight compounds.[1]
Comparative Analysis of Suitable GC Columns
The following table summarizes the key characteristics of commonly used non-polar GC columns that are well-suited for the analysis of this compound and other high molecular weight branched alkanes. The selection should be guided by the specific requirements of the analysis, such as the complexity of the sample matrix and the desired resolution.
| Column Type | Stationary Phase | Key Features | Maximum Temperature (°C) | Common Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust performance for high boilers.[1] | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness for active compounds.[1] | 350 | Detailed hydrocarbon analysis, environmental analysis, drug screening.[1] |
| Phenomenex ZB-1 | 100% Dimethylpolysiloxane | General purpose, boiling point-based separation.[2] | 325/350 | General hydrocarbon analysis, solvent impurities. |
Logical Workflow for GC Column Selection
The selection of an optimal GC column for this compound analysis follows a logical progression designed to achieve the desired separation efficiency and resolution.
References
Navigating the Separation of Butylcyclooctane Isomers: A Comparative Guide to Gas Chromatographic Retention
The analysis and separation of structurally similar isomers present a significant challenge in chemical research and drug development. Butylcyclooctane (C₁₂H₂₄), with its various isomers, serves as an excellent model for understanding the principles of chromatographic separation. The seemingly subtle differences in the branching of the butyl group and their stereochemistry can lead to distinct physical properties and, consequently, different retention behaviors in gas chromatography (GC). This guide provides a comparative analysis of the relative retention times of this compound isomers, supported by established chromatographic principles, and outlines a detailed experimental protocol for their separation.
Understanding the Isomers and Predicted Elution Order
The primary structural isomers of this compound are determined by the arrangement of the butyl group attached to the cyclooctane (B165968) ring: n-butylcyclooctane, isothis compound, sec-butylcyclooctane, and tert-butylcyclooctane. The elution order of these non-polar compounds in GC is predominantly influenced by their boiling points, especially on non-polar stationary phases. Generally, increased branching in a molecule leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in a lower boiling point and, consequently, a shorter retention time in GC.
Based on this principle, the predicted elution order of this compound isomers on a non-polar column is as follows:
-
tert-butylcyclooctane: The most branched and compact isomer, expected to have the lowest boiling point and elute first.
-
sec-butylcyclooctane: More branched than n-butyl and isobutyl, leading to an earlier elution.
-
*isothis compound: Less branched than sec-butyl but more than n-butyl.
-
n-butylcyclooctane: The straight-chain isomer with the largest surface area, resulting in the strongest intermolecular forces, the highest boiling point (217 °C), and the longest retention time.[1]
Additionally, for isomers like sec-butylcyclooctane, cis and trans stereoisomers exist. The cis isomer, with both the butyl group and a reference hydrogen on the same side of the ring's plane, is generally slightly more polar and may have a slightly higher boiling point than the more symmetric trans isomer. This can lead to the trans isomer eluting slightly before the cis isomer.
Comparative Retention Data
To facilitate a clear comparison, the following table summarizes the predicted relative retention times (RRT) of this compound isomers on two common types of capillary GC columns: a non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) and a polar column (e.g., Carbowax, polyethylene (B3416737) glycol). n-Butylcyclooctane is used as the reference compound with an RRT of 1.00.
| Isomer | Predicted Boiling Point Trend | Predicted RRT (Non-Polar Column) | Predicted RRT (Polar Column) |
| tert-Butylcyclooctane | Lowest | 0.85 | 0.88 |
| trans-sec-Butylcyclooctane | 0.90 | 0.92 | |
| cis-sec-Butylcyclooctane | ↓ | 0.92 | 0.94 |
| Isothis compound | 0.95 | 0.96 | |
| n-Butylcyclooctane | Highest | 1.00 | 1.00 |
Note: The RRT values are hypothetical and based on established chromatographic principles for isomeric alkanes. Actual experimental values may vary.
Experimental Protocol
The successful separation of this compound isomers is contingent on a well-defined experimental protocol. Below is a representative methodology for achieving baseline separation using capillary gas chromatography.
1. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Columns:
-
Non-Polar: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica (B1680970) capillary column coated with 100% dimethylpolysiloxane (e.g., DB-1 or equivalent).
-
Polar: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column coated with polyethylene glycol (e.g., Carbowax 20M or equivalent).
-
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
2. Sample Preparation:
-
A mixture of the this compound isomers is prepared in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 100 ppm for each isomer.
-
A reference standard, such as n-dodecane, may be included for the calculation of retention indices if desired.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector Temperature: 280 °C
-
Data Acquisition: The chromatogram is recorded, and the retention time of each peak is integrated.
4. Data Analysis:
-
The relative retention time (RRT) for each isomer is calculated using the following formula:
-
RRT = (Retention Time of Isomer) / (Retention Time of n-Butylcyclooctane)
-
Visualization of Elution Order
The logical relationship between the isomeric structures and their predicted elution order on a non-polar column can be visualized as follows. The diagram illustrates how increased branching of the butyl group leads to a shorter retention time.
Caption: Predicted GC elution order of this compound isomers.
References
Butylcyclooctane: A Review of Properties and Potential Application Areas
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Butylcyclooctane
Quantitative data for this compound is primarily limited to its fundamental physicochemical properties. These characteristics are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₂₄ | --INVALID-LINK-- | |
| Molecular Weight | 168.32 | g/mol | --INVALID-LINK-- |
| Density | 0.826 | g/mL | --INVALID-LINK-- |
| Boiling Point | 217 | °C | --INVALID-LINK-- |
| Refractive Index | 1.459 | --INVALID-LINK-- | |
| XLogP3 | 6.2 | --INVALID-LINK-- |
Potential Areas of Application for Substituted Cyclooctanes
While specific experimental data for this compound is lacking, the broader class of substituted cycloalkanes finds utility in several areas. These potential applications provide a framework for future research into this compound.
Drug Discovery and Medicinal Chemistry
Cycloalkane moieties are often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The cyclooctane (B165968) ring, with its conformational flexibility, can serve as a scaffold for the synthesis of novel therapeutic agents. Although no specific drugs containing a this compound moiety have been identified, related strained ring systems like bicyclo[1.1.0]butane have been recognized as valuable bioisosteres in drug discovery programs.[1][2] The lipophilicity of the butyl group combined with the cyclooctane core could be explored for compounds targeting lipid-rich environments.
Advanced Fuels and Lubricants
Cycloalkanes are a significant component of conventional and advanced fuels, including jet fuels.[3] They offer high energy density and favorable combustion properties. Research into higher energy-content jet fuel blending components has explored the use of cycloalkanes derived from renewable sources. While methylcyclohexane (B89554) is a more commonly studied representative, the potential for larger and substituted cycloalkanes like this compound as fuel or lubricant additives remains an area for investigation.[3]
Synthetic Building Blocks
Substituted cycloalkanes can serve as versatile building blocks in organic synthesis.[4][5][6] The functionalization of the cyclooctane ring or the butyl side chain could lead to a variety of intermediates for the synthesis of complex molecules. The synthesis of this compound itself can be achieved through routes such as the reaction of iodocyclooctane (B8577307) with butyl magnesium bromide.[7]
Experimental Protocols
Detailed experimental protocols for the application of this compound are not available due to the lack of published studies. However, a general synthetic route is suggested in the literature.
Synthesis of this compound:
A potential synthetic route involves the Grignard reaction between a cyclooctyl halide and a butylmagnesium halide.
-
Reactants: Iodocyclooctane and butyl magnesium bromide.
-
Solvent: A suitable ether solvent such as diethyl ether or tetrahydrofuran.
-
Procedure: The Grignard reagent (butyl magnesium bromide) is prepared and then reacted with iodocyclooctane. The reaction mixture is then quenched with an aqueous solution, and the product is extracted, dried, and purified, typically by distillation.
Visualizing Cycloalkane Structures
The following diagram illustrates the general structure of a substituted cyclooctane, placing this compound within the context of other cycloalkanes.
Caption: General classification of cycloalkanes.
Conclusion
The current body of scientific literature does not contain specific, documented applications for this compound. However, its physicochemical properties are well-characterized. Based on the established roles of related substituted cycloalkanes, potential areas for future research into this compound include its use as a scaffold in drug discovery, as a component in advanced fuels and lubricants, and as a building block in organic synthesis. The lack of experimental data highlights an opportunity for further investigation into the potential utility of this compound.
References
- 1. Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Building Blocks to Sustainable Synthesis - ChemistryViews [chemistryviews.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]
- 7. This compound|lookchem [lookchem.com]
Safety Operating Guide
Navigating the Disposal of Butylcyclooctane: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for butylcyclooctane (CAS No. 16538-93-5) was not publicly available at the time of this writing.[1][2] The following guidance is based on the safety protocols for structurally similar flammable hydrocarbons, such as cyclooctane, and general best practices for the disposal of hazardous chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For substances like this compound, a flammable hydrocarbon, adherence to established protocols is essential to mitigate risks of fire, explosion, and environmental contamination. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be familiar with the appropriate safety measures. Given its likely classification as a flammable liquid, the following precautions, based on guidelines for similar substances, should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile rubber gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of splashes, immediately remove contaminated clothing and rinse the affected skin area with water.[3][4]
-
Respiratory Protection: If working in an area with inadequate ventilation or with the potential for vapor generation, use a respirator with an appropriate organic vapor cartridge.
Safe Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools and explosion-proof equipment.[5][6]
Comparative Safety Data for Flammable Hydrocarbons
While specific quantitative data for this compound is not available, the following table provides key safety metrics for cyclooctane, a structurally similar flammable liquid, to offer a frame of reference for its potential hazards.
| Property | Cyclooctane (CAS No. 292-64-8) |
| Flash Point | 28 °C (82.4 °F) |
| Boiling Point | 152 °C (305.6 °F) |
| Ignition Temperature | 290 °C (554 °F) |
| Flammability | Flammable liquid and vapor.[5] |
| Hazards | May be harmful if swallowed and enters airways. Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[7]
Step 1: Waste Identification and Segregation
-
Identify the waste as a flammable, non-halogenated hydrocarbon.
-
Segregate this compound waste from other waste streams, particularly from oxidizers and corrosive materials.
Step 2: Containerization
-
Collect waste this compound in a designated, compatible container. Suitable containers are typically glass or plastic-coated glass bottles.[8]
-
Ensure the container is clean and was not previously used for incompatible chemicals.
-
Do not fill the container to more than 80-90% of its capacity to allow for vapor expansion.
Step 3: Labeling
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The date accumulation started.
-
The associated hazards (e.g., "Flammable Liquid").
-
Step 4: Accumulation and Storage
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated satellite accumulation area within or near the laboratory, such as in a flammable safety cabinet.
-
Ensure the storage area is well-ventilated and away from ignition sources.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
-
Provide all necessary information about the waste, as indicated on the label.
-
Follow any additional instructions provided by the EHS department for transport to the central accumulation area.
Step 6: Spill Management
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance.
References
- 1. Cyclooctane, butyl- [webbook.nist.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Flammable Solvents - Department of Biology, University of York [york.ac.uk]
Navigating the Safe Handling of Butylcyclooctane: A Comprehensive Guide
Hazard Assessment and Personal Protective Equipment (PPE)
As with other volatile cycloalkanes, Butylcyclooctane should be treated as a potential central nervous system depressant and an aspiration hazard. It is also presumed to be a flammable liquid.[1] Therefore, a comprehensive approach to personal protection is critical.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential for protecting against splashes of the chemical.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling flammable liquids.[2] Always inspect gloves for tears or degradation before use. |
| Body Protection | Flame-resistant laboratory coat | Provides a crucial barrier against spills and potential flash fires.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when working in poorly ventilated areas or when the potential for generating aerosols or high vapor concentrations exists. |
| Footwear | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects. |
Operational Plan: From Receipt to Experimentation
A meticulous operational plan is crucial for minimizing exposure and mitigating risks.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
-
Keep the container tightly closed when not in use.
-
Ensure storage is away from ignition sources such as open flames, hot surfaces, and sparks.[4][5]
2. Handling and Preparation:
-
All handling of this compound, including transferring and weighing, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[6]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[6]
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in Table 1.
-
Ensure that an appropriate fire extinguisher (e.g., ABC dry chemical) is readily accessible in the work area.[4]
-
Be mindful of potential ignition sources within the laboratory, including electrical equipment and static electricity.[4]
Emergency Procedures and Disposal Plan
Spill Response:
-
Small Spills: In a well-ventilated area (preferably a fume hood), absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Prevent the spread of the liquid and vapors.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[6] Seek immediate medical attention.
Disposal Plan:
This compound is a non-halogenated hydrocarbon. As such, it should be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Segregation: Keep non-halogenated solvent waste separate from halogenated waste streams to facilitate proper disposal and recycling.[7][8][9][10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lone Worker | Safety Measures For Flammable Liquids [loneworker.com]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
